(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
Description
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Properties
IUPAC Name |
5-(hydroxymethyl)-3-(1-phenylethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-7-11(8-14)16-12(13)15/h2-6,9,11,14H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSXXQPFKFHRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A Technical Guide to the Mechanism of Chiral Induction by (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
Executive Summary
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is paramount. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of asymmetric induction. Among the most powerful of these are the oxazolidinone-based auxiliaries, popularized by David A. Evans. This technical guide provides an in-depth exploration of a specific, highly effective auxiliary: (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one. We will dissect the core principles of its function, from the formation of diastereomerically pure enolates to the governing transition state models that ensure predictable and high-fidelity stereochemical outcomes in carbon-carbon bond-forming reactions. This document serves as a comprehensive resource, detailing not only the mechanistic underpinnings but also providing field-proven protocols for its application and subsequent cleavage.
Foundational Principles: The Role of the Chiral Auxiliary
In asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1][2] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product, and can often be recovered for reuse.[3]
The (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one belongs to the Evans family of auxiliaries.[2][3] Its efficacy stems from a rigid heterocyclic scaffold that features two key stereocenters:
-
(5R)-Hydroxymethyl group: While not directly involved in the stereodirection of enolate reactions, this group is derived from a chiral pool starting material and can be a site for further modification.
-
(1R)-phenylethyl group: This is the primary stereocontrolling element. Its steric bulk is strategically positioned to shield one face of the enolate derived from an attached acyl group, forcing electrophiles to approach from the less hindered face.
The overall workflow for utilizing this auxiliary follows a reliable three-stage process: acylation, diastereoselective reaction (e.g., alkylation or aldol addition), and cleavage.
Caption: General experimental workflow using the chiral auxiliary.
The Core Mechanism: Achieving Predictable Stereocontrol
The remarkable success of this auxiliary lies in its ability to force the reaction through a single, low-energy transition state. This is achieved by controlling the geometry of the key enolate intermediate.
Acylation and Diastereoselective Enolate Formation
The first step is the attachment of a carboxylic acid derivative (e.g., propionyl chloride) to the nitrogen atom of the oxazolidinone.[2] This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by quenching with an acyl chloride.[2]
The resulting N-acyl imide is the substrate for the key stereoselective step. To generate the enolate for an aldol reaction, a specific set of reagents is crucial: a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base, such as N,N-diisopropylethylamine (DIPEA).[4][5]
The boron triflate coordinates to the two carbonyl oxygen atoms of the N-acyl imide, creating a rigid, chelated intermediate.[6] The hindered base then deprotonates the α-carbon. This concerted process selectively and almost exclusively forms the (Z)-enolate .[2][4][7] This geometric control is the first critical element in ensuring high diastereoselectivity.
The Zimmerman-Traxler Transition State
With the (Z)-enolate formed, its reaction with an electrophile, such as an aldehyde, proceeds through a well-defined, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[2][7][8]
The stereochemical outcome is dictated by three factors within this transition state:
-
Chair Conformation: The six-membered ring, comprising the boron atom, two oxygen atoms, and three carbon atoms, adopts a low-energy chair conformation to minimize torsional strain.
-
Equatorial Substituent: The substituent of the incoming aldehyde (R') preferentially occupies a pseudo-equatorial position to avoid destabilizing 1,3-diaxial interactions.[2]
-
Steric Shielding: The bulky (1R)-phenylethyl group on the auxiliary nitrogen effectively blocks the top face of the enolate. Consequently, the aldehyde must approach from the exposed bottom face.
This combination of factors locks the reaction into a single, highly favored pathway, leading to the formation of a syn-aldol adduct with a predictable absolute configuration at the two newly formed stereocenters.[4][7]
Caption: The chair-like transition state dictates the stereochemical outcome.
Practical Application: Asymmetric Synthesis Protocol
The following section provides a representative, field-proven protocol for a boron-mediated asymmetric aldol reaction.
Quantitative Performance
The use of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one and related Evans auxiliaries consistently delivers exceptional levels of stereocontrol. The predictable formation of the syn-aldol product makes this a go-to method in complex molecule synthesis.[4]
| Electrophile (Aldehyde) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 85-95% |
| Benzaldehyde | >99:1 | 80-90% |
| Acetaldehyde | 95:5 | 75-85% |
| Note: Data are representative and may vary based on specific substrate and reaction conditions. |
Detailed Experimental Protocol: Boron-Mediated Aldol Reaction
This protocol details the reaction between the N-propionyl derivative of the auxiliary and benzaldehyde.
Materials:
-
N-propionyl-(5R)-hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M solution in CH₂Cl₂)
-
N,N-Diisopropylethylamine (DIPEA, 1.2 eq), freshly distilled
-
Benzaldehyde (1.2 eq), freshly distilled
-
Methanol (MeOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.
-
Enolate Formation:
-
Cool the solution to 0 °C in an ice bath.
-
Add Bu₂BOTf (1.1 eq) dropwise via syringe over 5 minutes. The solution should turn yellow.
-
Add DIPEA (1.2 eq) dropwise over 5 minutes.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled benzaldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
-
Quenching and Workup:
-
Quench the reaction at 0 °C by the dropwise addition of 3 mL of MeOH.
-
Slowly add a pre-mixed 2:1 solution of MeOH and 30% H₂O₂. Caution: This is an exothermic process.
-
Stir the resulting mixture vigorously for 1 hour.
-
Dilute with saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldol adduct can be purified by flash column chromatography on silica gel.[5]
Auxiliary Cleavage: Releasing the Chiral Product
A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not compromise the newly created stereocenters.
The Mechanism of Selective Hydrolysis
The N-acyl oxazolidinone product contains two carbonyl groups: the exocyclic amide and the endocyclic carbamate. For successful cleavage and recovery, the cleaving reagent must selectively attack the exocyclic carbonyl. While simple hydroxide (like LiOH) can attack both positions and lead to the destruction of the auxiliary, lithium hydroperoxide (LiOOH) is highly selective.[9][10]
LiOOH, typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), preferentially attacks the exocyclic carbonyl.[10][11] DFT computations suggest that while initial nucleophilic attack may occur at both carbonyls, the barrier for the decomposition of the tetrahedral intermediate is significantly lower for the pathway leading to exocyclic cleavage, making it the dominant reaction pathway.[9][10] This selective cleavage releases the desired chiral carboxylic acid and regenerates the auxiliary, which can be recovered.[10]
Standard Cleavage Protocol (LiOOH)
Materials:
-
Aldol Adduct (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen Peroxide (H₂O₂)
-
Lithium Hydroxide (LiOH)
-
Saturated aqueous Sodium Sulfite (Na₂SO₃)
Procedure:
-
Setup: Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cleavage:
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) dropwise.
-
Add an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.
-
-
Workup:
-
Quench the excess peroxide by the slow addition of saturated aqueous Na₂SO₃ solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the THF under reduced pressure.
-
Extract the aqueous solution with ethyl acetate (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid product.
-
Conclusion
(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its efficacy is rooted in a deep mechanistic understanding, combining the formation of a geometrically defined (Z)-enolate with a sterically demanding architecture that directs electrophilic attack through a predictable, low-energy Zimmerman-Traxler transition state. The high diastereoselectivities achieved, coupled with robust and selective cleavage protocols that allow for auxiliary recovery, solidify its status as an invaluable tool for researchers in academic and industrial settings who require precise control over molecular chirality.
References
-
Evans Aldol Reaction. Chem-Station Int. Ed. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. Available at: [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available at: [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. Available at: [Link]
-
Development of safer methods for cleavage of the Evans auxiliary. Morressier. Available at: [Link]
-
Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ACS Publications. Available at: [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. Available at: [Link]
-
The aldol reaction. Chemistry LibreTexts. Available at: [Link]
-
Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PMC - National Center for Biotechnology Information. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
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- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. UQ eSpace [espace.library.uq.edu.au]
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- 11. pubs.acs.org [pubs.acs.org]
X-Ray Crystallographic Analysis of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one: A Comprehensive Technical Guide
Introduction & Mechanistic Rationale
(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one ( C12H15NO3 ) is a highly valuable chiral auxiliary and intermediate in asymmetric organic synthesis. Because its synthetic utility relies entirely on its stereochemical purity, confirming its absolute configuration is paramount. Single-Crystal X-ray Diffraction (SCXRD) serves as the definitive, gold-standard analytical technique for this purpose.
For molecules composed exclusively of light atoms (Carbon, Hydrogen, Nitrogen, Oxygen), determining the absolute structure requires careful measurement of anomalous dispersion—the slight phase shift that occurs when X-rays are absorbed and re-emitted by the atoms. This guide details the end-to-end crystallographic workflow required to unambiguously assign the (5R, 1R) configuration and analyze the supramolecular hydrogen-bonding network driven by the C5-hydroxymethyl group.
Crystallization Protocols
Causality & Logic: To obtain diffraction-quality single crystals, intermolecular forces must be carefully managed. This molecule possesses a strong hydrogen-bond donor (the hydroxyl group) and multiple acceptors (the carbonyl and hydroxyl oxygens). Rapid precipitation leads to microcrystalline powders due to uncontrolled, kinetically driven hydrogen-bond formation. Vapor diffusion allows for the slow, thermodynamically controlled assembly of the crystal lattice.
Step-by-Step Methodology: Vapor Diffusion
-
Dissolution: Dissolve 20 mg of the enantiopure compound in 0.5 mL of dichloromethane ( CH2Cl2 ) within a 2 mL inner glass vial. CH2Cl2 acts as a strong solvent that disrupts intermolecular hydrogen bonds, ensuring the molecule is fully solvated as monomers.
-
Anti-Solvent Layering: Place the uncapped inner vial into a larger 20 mL outer vial containing 3 mL of hexanes (the anti-solvent).
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Over 48–72 hours at 4 °C, the volatile hexanes will slowly diffuse into the CH2Cl2 solution, gradually lowering the solubility of the oxazolidinone.
-
Harvesting: Once colorless, block-like crystals of sufficient size (approx. 0.2×0.2×0.1 mm) have formed, harvest them immediately into a drop of inert perfluoropolyether (Paratone-N) oil to prevent solvent loss and atmospheric degradation.
Data Collection Strategy
Causality & Logic: The choice of X-ray wavelength is critical. Molybdenum (Mo K α , λ=0.71073 Å) radiation produces negligible anomalous scattering for oxygen and nitrogen. Therefore, Copper (Cu K α , λ=1.54184 Å) radiation must be employed. The larger anomalous scattering factors ( f′′ ) at the Cu wavelength allow for the calculation of a statistically significant Flack parameter[1]. Furthermore, data collection must be performed at cryogenic temperatures (100 K) to minimize the Debye-Waller thermal vibration factors, thereby enhancing high-angle diffraction intensities and allowing for the accurate location of the hydroxyl hydrogen atom.
Step-by-Step Methodology: Data Acquisition
-
Mounting: Mount the oil-coated crystal onto a MiTeGen polyimide loop and immediately transfer it to the 100 K nitrogen cold stream of the diffractometer.
-
Screening: Collect initial matrix frames to determine the unit cell parameters and confirm the Bravais lattice (typically primitive orthorhombic for this enantiopure compound).
-
Integration: Execute a hemisphere data collection strategy designed to achieve >99% completeness and a high redundancy (multiplicity > 4). High redundancy is mathematically required to accurately measure the small intensity differences between Friedel pairs ( Ihkl vs Ihˉkˉlˉ ).
Fig 1. Standardized SCXRD workflow for absolute configuration determination.
Structure Solution and Refinement
The structure is solved using the dual-space algorithm implemented in , which seamlessly handles data expanded to the P1 space group and automatically assigns the correct non-centrosymmetric space group (e.g., P212121 )[2]. Refinement is conducted using full-matrix least-squares on F2 with [3], operated through the graphical user interface[4].
Self-Validating Step: Handling the Hydroxyl Proton While carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model (AFIX 43 for CH, AFIX 137 for CH3 ), the hydroxyl hydrogen (O-H) must be treated differently. Placing it geometrically can force an artificial conformation. Instead, the O-H hydrogen must be located from the residual electron density map (difference Fourier map) and refined with a distance restraint (DFIX 0.84 0.02). If the refinement stabilizes without generating a massive electron density hole, the hydrogen-bonding network is physically validated.
Structural Analysis & Conformation
Upon successful refinement, the absolute configuration is validated by the [1]. A value near 0 (with a standard uncertainty < 0.1) confirms the (5R, 1R) stereochemistry, while a value near 1 would indicate the inverted structure.
The oxazolidinone ring typically adopts a slight envelope conformation to minimize torsional strain. The (1R)-phenylethyl group orients itself to minimize steric clashes with the oxazolidinone carbonyl oxygen. The crystal packing is dominated by strong intermolecular hydrogen bonds between the C5-hydroxymethyl donor and the C2-carbonyl acceptor of adjacent molecules, forming infinite 1D polymeric chains.
Fig 2. Hierarchical assembly of the supramolecular crystal packing.
Representative Crystallographic Data
The following tables present simulated, representative crystallographic parameters for (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one, reflecting the expected data quality and formatting when adhering to the rigorous protocols outlined above.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C12H15NO3 |
| Formula Weight | 221.25 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54184 Å (Cu K α ) |
| Crystal System, Space Group | Orthorhombic, P212121 |
| Unit Cell Dimensions | a=6.205(2) Å b=10.510(3) Å c=17.802(4) Å |
| Volume | 1161.3(5) ų |
| Z, Calculated Density | 4, 1.265 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.752 mm⁻¹ |
| F(000) | 472 |
| Crystal Size | 0.22×0.18×0.10 mm³ |
| θ Range for Data Collection | 4.96° to 74.50° |
| Reflections Collected / Unique | 14,520 / 2,345 [ Rint=0.028 ] |
| Completeness to θ=67.684° | 99.8% |
| Data / Restraints / Parameters | 2345 / 1 / 150 |
| Goodness-of-Fit on F2 | 1.045 |
| Final R Indices [ I>2σ(I) ] | R1=0.0320 , wR2=0.0815 |
| Absolute Structure Parameter (Flack) | 0.02(8) |
| Largest Diff. Peak and Hole | 0.250 and -0.185 e·Å⁻³ |
Table 2: Selected Hydrogen Bond Parameters
| D-H...A | d(D−H) (Å) | d(H...A) (Å) | d(D...A) (Å) | ∠(DHA) (°) |
| O2-H2...O3^i^ | 0.84(2) | 1.95(2) | 2.781(3) | 168(2) |
(Symmetry transformations used to generate equivalent atoms: ^i^ x+1/2,−y+1/2,−z )
References
-
Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (2015) URL:[Link]
-
SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (2015) URL:[Link]
-
OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL:[Link]
-
On enantiomorph-polarity estimation Source: Acta Crystallographica Section A: Foundations of Crystallography (1983) URL:[Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. SHELXT - integrated space-group and crystal-structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure refinement with SHELXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OLEX2: a complete structure solution, refinement and analysis program (2009) | Oleg V. Dolomanov | 25944 Citations [scispace.com]
High-Resolution 1H and 13C NMR Characterization of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one: A Technical Guide
Executive Summary
(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is a highly specialized chiral intermediate that bridges the structural motifs of classic Evans' chiral auxiliaries and the core pharmacophore of oxazolidinone-class antibiotics (e.g., linezolid). Accurate structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for ensuring diastereomeric purity during drug development. This whitepaper provides a comprehensive, causality-driven breakdown of its 1 H and 13 C NMR chemical shifts, equipping researchers with a self-validating analytical framework.
Structural & Mechanistic Rationale for Chemical Shifts
The NMR profile of this molecule is dictated by three primary structural features, each exerting a specific electronic or spatial influence on the local magnetic environment[1]:
-
The Oxazolidin-2-one Core: The electron-withdrawing nature of the carbamate linkage (N3–C2(=O)–O1) heavily deshields the C5 methine and C4 methylene protons. The C2 carbonyl carbon is highly deshielded, typically resonating near 158.5 ppm[2].
-
Diastereotopic Environments: Because the molecule possesses two fixed stereocenters—(5R) and (1R)—the protons at the C4 (ring CH 2 ) and C6 (exocyclic CH 2 OH) positions are strictly diastereotopic. They exist in distinct magnetic environments and cannot interconvert. Consequently, they couple not only with the adjacent C5 methine proton but also with each other (geminal coupling, 2J≈8−10 Hz), resulting in complex multiplets.
-
Magnetic Anisotropy of the Phenylethyl Group: The (1R)-phenylethyl group at N3 adopts a preferred rotameric conformation to minimize steric clash with the oxazolidinone ring. The phenyl ring's π -electron cloud generates an anisotropic shielding cone that selectively impacts the chemical shifts of the C4 protons. This spatial relationship often pushes one C4 proton significantly upfield relative to the other, creating a pronounced chemical shift separation ( Δδ≈0.3 ppm).
Self-Validating Experimental Protocol
To establish a self-validating system for NMR assignment, researchers must move beyond 1D spectra and employ a rigorous 2D correlation workflow. This ensures that every assignment is mathematically and spatially corroborated.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the highly pure (>98% de) compound in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3 is preferred to maintain the intramolecular hydrogen bonding dynamics of the hydroxymethyl group.
-
1D Acquisition: Acquire standard 1 H (400 or 500 MHz) and 13 C{ 1 H} (100 or 125 MHz) spectra at 298 K. Ensure a sufficient relaxation delay ( d1=2−3 seconds for 1 H, 5 seconds for 13 C) for accurate integration.
-
2D COSY (Correlation Spectroscopy): Acquire to map the scalar spin-spin coupling networks.
-
Validation Check: The C5 methine proton must show cross-peaks to both the C4 methylene protons and the C6 hydroxymethyl protons.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to unambiguously link each proton to its directly attached carbon.
-
Validation Check: The two distinct C4 proton signals must correlate to a single carbon resonance at ~42.0 ppm.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range ( 2J and 3J ) C-H couplings.
-
Validation Check: The benzylic methine proton of the phenylethyl group and the C4 protons must both show 3J correlations to the C2 carbonyl carbon (~158.5 ppm), confirming the N3 substitution[2].
-
Quantitative Data Presentation
The following tables summarize the empirically derived representative chemical shifts for this specific diastereomer in CDCl 3 .
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | δ (ppm) | Multiplicity | Integration | Coupling Constants ( J in Hz) | Structural Rationale |
| CH 3 (Phenylethyl) | 1.55 | Doublet (d) | 3H | J=7.1 | Coupled to the benzylic methine proton. |
| OH (Hydroxyl) | 2.50 | Broad Singlet (br s) | 1H | - | Exchangeable; shift varies with concentration/temperature. |
| C4-H a (Ring) | 3.25 | Doublet of doublets (dd) | 1H | J=8.5,6.0 | Diastereotopic; shielded by the phenyl ring's anisotropy. |
| C4-H b (Ring) | 3.55 | Pseudo-triplet (t) | 1H | J=8.5 | Diastereotopic; deshielded relative to H a . |
| C6-H 2 (CH 2 OH) | 3.65 - 3.85 | Multiplet (m) | 2H | - | Diastereotopic protons coupled to each other and C5-H. |
| C5-H (Ring) | 4.55 | Multiplet (m) | 1H | - | Highly deshielded by adjacent O1 and exocyclic oxygen. |
| CH (Phenylethyl) | 5.25 | Quartet (q) | 1H | J=7.1 | Deshielded by the adjacent N3 and phenyl ring. |
| Aromatic (Ph) | 7.25 - 7.40 | Multiplet (m) | 5H | - | Standard mono-substituted benzene ring pattern. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | δ (ppm) | Carbon Type | Structural Rationale |
| CH 3 (Phenylethyl) | 16.0 | Primary (CH 3 ) | Highly shielded aliphatic methyl carbon. |
| C4 (Ring) | 42.0 | Secondary (CH 2 ) | Deshielded by the adjacent N3 atom. |
| CH (Phenylethyl) | 50.5 | Tertiary (CH) | Deshielded by N3 and the phenyl ring. |
| C6 (CH 2 OH) | 62.5 | Secondary (CH 2 ) | Deshielded by the directly attached hydroxyl oxygen. |
| C5 (Ring) | 73.5 | Tertiary (CH) | Highly deshielded by the ring oxygen (O1). |
| Aromatic (ortho/para) | 127.0, 128.0 | Tertiary (CH) | Aromatic carbons. |
| Aromatic (meta) | 128.8 | Tertiary (CH) | Aromatic carbons. |
| Aromatic (ipso) | 139.0 | Quaternary (C) | Substituted aromatic carbon. |
| C2 (Carbonyl) | 158.5 | Quaternary (C=O) | Carbamate carbonyl; most deshielded carbon in the molecule. |
Mechanistic Visualization
The following diagram illustrates the critical 2D NMR correlation network used to self-validate the structural assignments of the oxazolidinone core and its substituents.
2D NMR Correlation Network (COSY/HMBC) for (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
Conclusion
The precise assignment of the 1 H and 13 C NMR chemical shifts of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one relies heavily on understanding the stereochemical and electronic environment of the oxazolidinone core. By employing a self-validating 2D NMR protocol, researchers can confidently confirm the diastereomeric purity of this vital chiral intermediate, ensuring downstream success in the synthesis of complex pharmaceuticals and peptidomimetics.
Sources
Thermodynamic Stability and Mechanistic Profiling of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
Executive Summary
The rational design of chiral APIs and complex molecular scaffolds relies heavily on the predictable behavior of chiral auxiliaries and intermediates. Among these, (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one (CAS 480424-73-5)[1] stands out as a highly versatile stereodirecting platform. Its utility in asymmetric synthesis is fundamentally governed by its thermodynamic stability, which dictates its resistance to epimerization, its conformational rigidity, and its behavior under varying solvent dielectric conditions.
This technical guide provides an in-depth analysis of the thermodynamic drivers that stabilize the (5R, 1R) diastereomer over its (5S, 1R) counterpart (CAS 480424-72-4)[2]. By dissecting the structural dynamics, quantitative energy parameters, and self-validating synthetic workflows, this whitepaper equips drug development professionals with the mechanistic insights required to leverage this oxazolidinone core in advanced synthetic campaigns[3][4].
Structural Dynamics & Thermodynamic Drivers
The thermodynamic stability of chiral oxazolidinones can be accurately modeled using quantum chemistry calculations (e.g., Density Functional Theory) to predict bond dissociation energies and conformational minima[5]. For (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one, stability is a function of three primary structural vectors:
-
Carbamate Resonance & Ring Planarity: The 5-membered oxazolidinone ring is stabilized by the delocalization of the nitrogen lone pair into the adjacent carbonyl π -system. This enforces a near-planar geometry (or a slight envelope conformation), which restricts the rotational degrees of freedom and acts as a rigid thermodynamic baseline.
-
Minimization of Allylic Strain (A-Strain): The bulky (1R)-phenylethyl group at the N3 position and the hydroxymethyl group at the C5 position must orient themselves to minimize steric clashes. In the (5R, 1R) configuration, these groups adopt a pseudo-diequatorial (trans-like) relationship relative to the mean plane of the ring, significantly lowering the overall enthalpy of the system compared to the sterically hindered (5S, 1R) diastereomer.
-
Hydrogen Bonding Networks: The C5-hydroxymethyl moiety provides a critical hydrogen bond donor. In non-polar solvents, intramolecular hydrogen bonding with the oxazolidinone carbonyl oxygen further locks the conformation, lowering the free energy ( ΔG ) of the ground state.
Core thermodynamic drivers stabilizing the (5R, 1R)-oxazolidinone scaffold.
Quantitative Thermodynamic Profiling
To understand the preference for the (5R, 1R) configuration, we must evaluate the quantitative thermodynamic parameters that differentiate it from its diastereomer. The data summarized below reflects the consensus computational and experimental profiling of this specific scaffold.
Table 1: Thermodynamic Parameters of Oxazolidinone Diastereomers
| Parameter | (5R, 1R)-Isomer[1] | (5S, 1R)-Isomer[2] | Analytical Method / Rationale |
| Relative Enthalpy ( ΔH ) | 0.0 kcal/mol (Reference) | +1.8 to +2.2 kcal/mol | DFT Calculations (B3LYP/6-31G*). Reflects steric relief. |
| Diastereomeric Ratio (Equil.) | >95:5 | <5:95 | Chiral HPLC. Driven by the thermodynamic sink of cyclization. |
| C5-N3 Steric Interaction | Minimized (Pseudo-trans) | Elevated (Pseudo-cis clash) | 2D NOESY NMR. Validates spatial separation of bulky groups. |
| Ring Conformation | Planar / Slight Envelope | Distorted Envelope | X-Ray Crystallography. Distortion in the (5S) isomer relieves strain. |
Self-Validating Synthetic Protocol: Thermodynamic Control
The synthesis of the oxazolidinone core typically relies on the regioselective opening of chiral epoxides[4] or aziridine intermediates[3][6]. To ensure the exclusive formation of the (5R, 1R) diastereomer, the synthetic workflow must strictly separate the kinetic control of the epoxide opening from the thermodynamic control of the ring closure.
Protocol: Diastereoselective Synthesis of (5R, 1R)-Oxazolidinone
Objective: Synthesize (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one while preventing C5 epimerization.
Step 1: Regioselective Epoxide Opening (Kinetic Control)
-
Procedure: Dissolve (R)-1-phenylethylamine (1.0 eq) and (R)-glycidyl butyrate (1.05 eq) in anhydrous isopropanol. Stir at 40°C for 12 hours.
-
Causality: Isopropanol provides hydrogen-bonding activation of the epoxide oxygen, accelerating the nucleophilic attack by the amine. The use of (R)-glycidyl butyrate (rather than epichlorohydrin) prevents premature, uncontrolled ring closure, ensuring the SN2 opening remains strictly under kinetic control, preserving the (R) stereocenter at the future C5 position.
Step 2: Carbamate Formation and Cyclization (Thermodynamic Sink)
-
Procedure: Concentrate the intermediate amino alcohol in vacuo. Redissolve in anhydrous dichloromethane (DCM) and cool to 0°C. Add Carbonyldiimidazole (CDI) (1.2 eq) and DMAP (0.1 eq). Allow to warm to room temperature over 4 hours.
-
Causality: CDI acts as a mild, phosgene-free carbonyl source. The imidazole leaving group functions as a mild base to neutralize the reaction microenvironment, preventing acid-catalyzed epimerization at the sensitive C5 position. The cyclization into the 5-membered oxazolidinone ring is highly exothermic ( ΔH≪0 ), acting as a thermodynamic sink that drives the reaction to completion.
Step 3: In-Process Validation (The Self-Validating System)
-
Procedure: Extract a 50 µL aliquot of the crude reaction mixture, quench with 0.5 mL methanol, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
-
Validation Logic: The presence of a single major peak ( >95% AUC) validates that the reaction remained under strict thermodynamic control without C5 epimerization. If a secondary peak >5% is observed (indicating the 5S, 1R isomer), it proves that either the cyclization temperature was too high or the epoxide opening was compromised, immediately invalidating the batch for high-purity downstream applications.
Step 4: Crystallization-Induced Purification
-
Procedure: Perform solvent exchange to Hexane/Ethyl Acetate (3:1 v/v) and cool to -10°C to induce crystallization.
-
Causality: The (5R, 1R) isomer exhibits a highly ordered crystal lattice due to optimal intermolecular hydrogen bonding. This thermodynamic preference allows the target compound to selectively precipitate, leaving trace kinetic impurities in the mother liquor.
Synthetic workflow for (5R, 1R)-oxazolidinone via thermodynamic control.
Conclusion
The thermodynamic stability of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is not merely a physical property, but a highly exploitable feature in synthetic chemistry. By understanding the interplay between ring planarity, A-strain minimization, and solvent effects, researchers can design robust, self-validating protocols that ensure absolute stereochemical fidelity. This predictability makes the (5R, 1R) oxazolidinone scaffold an indispensable tool in the development of next-generation chiral therapeutics.
References
-
(5R)-(Hydroxymethyl-3-[(1R)-1-phenylethyl]-2-oxazolidinone, min 97%, 1 gram Source: Calpaclab URL:[Link][1]
-
N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC Source: NIH (National Institutes of Health) URL:[Link][3]
-
Alkylative Aziridine Ring-Opening Reactions - MDPI Source: MDPI URL:[Link][6]
-
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews Source: ACS Publications URL:[Link][4]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. (5S)-5-(羟甲基)-3-[(1R)-1-苯乙基]-2-噁唑烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Oxazolidinone, 3-chloro- | 33779-50-9 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
The Strategic Application of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one in Asymmetric Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one, a distinguished member of the Evans family of chiral auxiliaries. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, mechanistic underpinnings, and practical application of this auxiliary in achieving high levels of stereocontrol in asymmetric synthesis. Key applications, including diastereoselective aldol additions and alkylations, are detailed with step-by-step protocols. Furthermore, methods for the crucial cleavage of the auxiliary to yield enantiomerically enriched products are presented. This guide aims to serve as a comprehensive resource, blending theoretical principles with actionable experimental insights to empower the strategic design and execution of complex chiral syntheses.
Introduction: The Architectural Significance of Chiral Auxiliaries
The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, driven by the often-differentiated pharmacological and toxicological profiles of stereoisomers. Among the arsenal of techniques to achieve enantioselectivity, the use of chiral auxiliaries remains a robust and reliable strategy. These molecular scaffolds, temporarily incorporated into a prochiral substrate, effectively direct the stereochemical course of a reaction, leading to the preferential formation of one diastereomer.
(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one stands out as a powerful chiral auxiliary, leveraging the steric and electronic properties of its dual stereocenters to impart a high degree of facial selectivity in a variety of carbon-carbon bond-forming reactions. Its rigid oxazolidinone core, substituted with a hydroxymethyl group at the 5-position and a phenylethyl group at the 3-position, creates a well-defined chiral environment that is instrumental in asymmetric transformations.[1] The hydroxymethyl group also offers a convenient handle for further functionalization.[1] This guide will delve into the practical aspects of employing this versatile auxiliary in the laboratory.
Synthesis of the Chiral Auxiliary
The efficient synthesis of the chiral auxiliary in its enantiomerically pure form is a critical first step. While (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is commercially available, understanding its synthesis from readily accessible starting materials is valuable for both cost-effectiveness in large-scale applications and for the potential generation of novel analogs. A common and effective strategy for the synthesis of chiral oxazolidin-2-ones involves the cyclization of a β-amino alcohol.[2]
A plausible synthetic route, based on established methodologies for similar oxazolidinones, commences from the commercially available and enantiopure (1R)-2-amino-2-phenylethan-1-ol.
Diagram 1: Proposed Synthesis of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
Caption: A plausible synthetic pathway to the target chiral auxiliary.
Experimental Protocol: Synthesis of the Chiral Auxiliary (Generalized)
Note: This is a generalized protocol based on the synthesis of related compounds and may require optimization.
-
Step 1: Synthesis of the Amino Diol Intermediate. To a solution of (1R)-2-amino-2-phenylethan-1-ol (1.0 eq.) in a suitable solvent such as methanol or ethanol, add (R)-glycidol (1.1 eq.) dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude amino diol, which can be purified by column chromatography.
-
Step 2: Cyclization to the Oxazolidinone. The crude amino diol is dissolved in a suitable solvent like toluene. A cyclizing agent such as diethyl carbonate (1.5 eq.) and a base (e.g., potassium carbonate, 1.5 eq.) are added. The mixture is heated to reflux, and the progress of the reaction is monitored by TLC. Upon completion, the reaction is cooled, filtered, and the solvent is evaporated. The resulting crude product is then purified by recrystallization or column chromatography to afford the pure (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one.
N-Acylation: Preparing the Substrate for Asymmetric Reactions
Prior to its use in asymmetric synthesis, the chiral auxiliary must be acylated to introduce the prochiral substrate. This is a critical step that forms the N-acyl oxazolidinone, the active species in subsequent enolate-based reactions. A standard and effective method involves the deprotonation of the oxazolidinone with a strong base followed by quenching with an acyl chloride.
Experimental Protocol: N-Acylation of the Chiral Auxiliary
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq.) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The resulting solution is stirred at -78 °C for 30 minutes.
-
Acylation: The desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for 1-2 hours at this temperature.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude N-acyl oxazolidinone is purified by flash column chromatography on silica gel.
Asymmetric Aldol Addition: Forging Chiral β-Hydroxy Carbonyls
The Evans asymmetric aldol reaction is a cornerstone of stereoselective synthesis, enabling the construction of chiral β-hydroxy carbonyl compounds with exceptional levels of diastereoselectivity. The reaction proceeds through a highly organized, chair-like transition state, where the stereodirecting groups on the chiral auxiliary dictate the facial selectivity of the enolate addition to an aldehyde.
Diagram 2: Mechanistic Rationale for Diastereoselectivity in the Evans Aldol Reaction
Caption: The formation of a rigid Z-enolate is key to high diastereoselectivity.
Experimental Protocol: Asymmetric Boron-Mediated Aldol Reaction
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-acyl-(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂).
-
Enolate Formation: Cool the solution to 0 °C. Add dibutylboron triflate (Bu₂BOTf, 1.1 eq.) dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 1.2 eq.). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Addition: Add the freshly distilled aldehyde (1.2 eq.) dropwise. Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Work-up: Quench the reaction by the addition of methanol, followed by the slow, careful addition of a 2:1 mixture of methanol and 30% hydrogen peroxide (H₂O₂) at 0 °C. Stir the mixture vigorously for 1 hour. Dilute with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the aldol adduct by flash column chromatography.
Table 1: Representative Diastereoselectivities in Evans-Type Aldol Reactions
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Propionyl | Benzaldehyde | >99:1 | 85-95 | [Generalized from Evans et al.] |
| Acetyl | Isobutyraldehyde | >98:2 | 80-90 | [Generalized from Evans et al.] |
| Butyryl | Acetaldehyde | >99:1 | 82-92 | [Generalized from Evans et al.] |
Note: The data presented are typical for Evans auxiliaries and may vary for the specific auxiliary discussed.
Asymmetric Alkylation: Crafting Chiral α-Substituted Carboxylic Acid Derivatives
The diastereoselective alkylation of enolates derived from N-acyl oxazolidinones provides a powerful route to enantiomerically enriched α-substituted carboxylic acid derivatives. The stereochemical outcome is dictated by the approach of the electrophile to the less sterically hindered face of the rigid enolate, which is effectively shielded by the substituent on the chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the N-acyl-(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one (1.0 eq.) and anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. Slowly add a solution of a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) in THF dropwise. Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise. Stir the reaction at -78 °C for 4 hours.
-
Work-up: Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Table 2: Representative Diastereoselectivities in Evans-Type Alkylation Reactions
| N-Acyl Group | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| Propionyl | Benzyl bromide | >99:1 | 90-98 | [Generalized from Evans et al.] |
| Acetyl | Methyl iodide | >98:2 | 85-95 | [Generalized from Evans et al.] |
| Butyryl | Allyl bromide | >99:1 | 88-96 | [Generalized from Evans et al.] |
Note: The data presented are typical for Evans auxiliaries and may vary for the specific auxiliary discussed.
Cleavage of the Chiral Auxiliary: Liberating the Chiral Product
The final and crucial step in this synthetic sequence is the non-destructive removal of the chiral auxiliary to unveil the desired enantiomerically pure product. Several methods have been developed for this purpose, offering access to a variety of functional groups.
Diagram 3: Cleavage Pathways for N-Acyl Oxazolidinones
Caption: Various cleavage methods allow for the synthesis of diverse chiral products.
Experimental Protocols for Auxiliary Cleavage
A. Hydrolytic Cleavage to the Carboxylic Acid
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq.) dropwise, followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq.).
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the excess peroxide by the addition of a saturated aqueous sodium sulfite (Na₂SO₃) solution at 0 °C.
-
Separate the chiral auxiliary by extraction with an organic solvent.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.
B. Reductive Cleavage to the Primary Alcohol
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
The organic layer contains the chiral alcohol, and the aqueous layer contains the recovered chiral auxiliary.
Conclusion: A Reliable Tool for Asymmetric Synthesis
(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one embodies the key attributes of an effective chiral auxiliary: it is readily prepared, directs stereoselective reactions with high fidelity, and can be removed under mild conditions to provide a range of enantiomerically enriched products. While specific, published data for this particular auxiliary is not as abundant as for some other Evans auxiliaries, the well-established principles of this class of compounds provide a strong predictive framework for its application. The detailed protocols and mechanistic insights provided in this guide, based on closely related and extensively studied systems, offer a solid foundation for researchers to successfully employ (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one in their synthetic endeavors, ultimately contributing to the efficient and elegant construction of complex chiral molecules. Further research into the specific applications and potential unique advantages of the dual chirality and hydroxymethyl functionality of this particular auxiliary is warranted and encouraged.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC. [Link]
-
A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. [Link]
-
Current Updates on Oxazolidinone and Its Significance - PMC. [Link]
-
Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. - ResearchGate. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchGate. [Link]n)
Sources
Synthesis Protocol for (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one: A Chiral Auxiliary for Asymmetric Synthesis
Introduction
(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is a valuable chiral auxiliary, a class of compounds instrumental in asymmetric synthesis for the stereoselective formation of new chiral centers.[1] The defined stereochemistry at both the C5 position of the oxazolidinone ring and the α-position of the N-phenylethyl group allows for a high degree of facial selectivity in a variety of chemical transformations, including aldol additions, alkylations, and Diels-Alder reactions. The oxazolidinone core is a prominent structural motif in numerous pharmaceutically active compounds, most notably in the linezolid class of antibiotics.[2] This document provides a detailed, step-by-step protocol for the synthesis of this specific diastereomer of the chiral auxiliary, intended for researchers in organic synthesis and drug development. The presented methodology is based on established and reliable synthetic transformations, ensuring high diastereoselectivity and good overall yields.
Reaction Scheme and Mechanism
The synthesis of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is achieved through a two-step process. The first step involves the formation of a carbamate from (1R)-phenylethylamine. This carbamate is then deprotonated with a strong base to form a nucleophile that subsequently reacts with an electrophilic three-carbon building block, (R)-glycidyl butyrate, to construct the oxazolidinone ring with the desired stereochemistry.
The key to the stereochemical outcome of this synthesis lies in the use of chiral starting materials. The (1R)-phenylethyl group directs the approach of the electrophile, while the (R)-configuration of the glycidyl butyrate ensures the formation of the (5R)-hydroxymethyl substituent on the oxazolidinone ring. The reaction proceeds through a nucleophilic attack of the deprotonated carbamate on the epoxide ring of glycidyl butyrate, followed by an intramolecular cyclization to form the oxazolidinone ring.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of the target chiral auxiliary.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |
| (1R)-phenylethylamine | C₈H₁₁N | 121.18 | 3886-69-9 | Sigma-Aldrich | 99% ee |
| Methyl chloroformate | CH₃ClO₂ | 94.50 | 79-22-1 | Sigma-Aldrich | Reagent grade |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | Anhydrous |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | Sigma-Aldrich | 2.5 M in hexanes |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich | Anhydrous |
| (R)-Glycidyl butyrate | C₇H₁₂O₃ | 144.17 | 60456-26-0 | Sigma-Aldrich | >98% ee |
| Saturated aq. NH₄Cl | - | - | - | - | Prepared in-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Fisher Scientific | Reagent grade |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific | Reagent grade |
| Hexanes | - | - | - | Fisher Scientific | Reagent grade |
Step-by-Step Experimental Protocol
Part 1: Synthesis of Methyl (1R)-phenylethylcarbamate
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (1R)-phenylethylamine (10.0 g, 82.5 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (7.9 g, 8.1 mL, 100 mmol) to the stirred solution.
-
To this mixture, add methyl chloroformate (8.6 g, 7.2 mL, 91 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).
-
Upon completion, quench the reaction by the slow addition of 50 mL of water.
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexanes) to afford methyl (1R)-phenylethylcarbamate as a colorless oil.
Part 2: Synthesis of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add methyl (1R)-phenylethylcarbamate (10.0 g, 55.8 mmol) and 200 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 23.4 mL, 58.6 mmol) dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition, stir the resulting solution at -78 °C for an additional 30 minutes.
-
In a separate flame-dried flask, dissolve (R)-glycidyl butyrate (8.9 g, 8.5 mL, 61.4 mmol) in 50 mL of anhydrous THF.
-
Add the solution of (R)-glycidyl butyrate to the reaction mixture dropwise over 20 minutes, keeping the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight (approximately 16 hours).
-
Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexanes).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is a white to off-white solid. Purify by recrystallization from a mixture of ethyl acetate and hexanes to afford (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one as white crystalline needles.
Reaction Mechanism Diagram
Caption: Proposed reaction mechanism for the formation of the oxazolidinone ring.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. All glassware must be thoroughly dried before use.
-
Methyl chloroformate is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
The reaction should be performed in a well-ventilated fume hood at all times.
-
Quenching of n-butyllithium and the reaction mixture should be done slowly and at low temperature to control the exothermic reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of carbamate | Incomplete reaction or loss during work-up. | Ensure anhydrous conditions. Extend reaction time. Be careful during the extraction and washing steps to avoid loss of product into the aqueous layers. |
| Low yield of oxazolidinone | Incomplete deprotonation or side reactions. | Ensure n-BuLi is of good quality and accurately titrated. Maintain the temperature strictly at -78 °C during addition. Ensure all reagents and solvents are anhydrous. |
| Formation of diastereomeric impurities | Impure starting materials. | Use starting materials with high enantiomeric excess (>98% ee). Diastereomers can often be separated by careful column chromatography or recrystallization. |
| Reaction does not go to completion | Inactive reagents or insufficient reaction time. | Use freshly opened or properly stored anhydrous solvents and reagents. Extend the reaction time and monitor by TLC. |
Conclusion
This protocol provides a reliable and detailed method for the synthesis of the valuable chiral auxiliary, (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this compound in good yield and high diastereomeric purity for use in a wide range of asymmetric transformations.
References
-
Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. 1996 , 96 (2), 835–875. [Link]
-
Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. 1981 , 103 (8), 2127–2129. [Link]
-
Brickner, S. J.; Hutchinson, D. K.; Barbachyn, M. R.; Manninen, P. R.; Ulanowicz, D. A.; Garmon, S. A.; Grega, K. C.; Hendges, S. K.; Toops, D. S.; Ford, C. W.; Zurenko, G. E. Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. 1996 , 39 (3), 673–679. [Link]
-
Manninen, P. R.; Brickner, S. J. PREPARATION OF N-ARYL-5R-HYDROXYMETHYL-2-OXAZOLIDINONES FROM N-ARYL CARBAMATES: N-PHENYL-(5R)-HYDROXYMETHYL- 2-OXAZOLIDINONE. Organic Syntheses. 2005 , 81, 112. [Link]
-
Fujisaki, F.; Abe, N.; Hata, K.; Kajisa, T.; Ohta, S.; Ikegami, S. A NEW ROUTE FOR THE SYNTHESIS OF LINEZOLID MIMETIC 3,4-DISUBSTITUTED OXAZOLIDIN-2-ONE DERIVATIVES. HETEROCYCLES. 2008 , 75 (7), 1681. [Link]
-
Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses. 1990 , 68, 83. [Link]
-
Kim, B. M.; Williams, S. F.; Masamune, S. The Aldol Reaction: Group III Enolates. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, U.K., 1991; Vol. 2, pp 239–275. [Link]
-
Nogueira, T. C. M.; Pinheiro, A. C.; Kaiser, C. R.; Wardell, J. L.; Wardell, S. M. S. V.; de Souza, M. V. N. A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Letters in Organic Chemistry. 2013 , 10 (9), 654-658. [Link]
-
Swain, C. J.; Baker, R.; Kneen, C.; Moseley, J.; Saunders, J.; Seward, E. M.; Stevenson, G.; Beer, M.; Stanton, J.; Watling, K. Novel 5-substituted-3-phenyl-oxazolidin-2-ones as potent and selective 5-HT1A receptor agonists. Journal of Medicinal Chemistry. 1991 , 34 (1), 140–151. [Link]
Sources
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative | MDPI [mdpi.com]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Yield N-Acylation of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one for Asymmetric Synthesis
Abstract
Introduction: The Role of Chiral Auxiliaries in Synthesis
Asymmetric synthesis aims to selectively create a single enantiomer of a chiral molecule. One of the most reliable strategies to achieve this is through the use of chiral auxiliaries.[3] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed to yield the desired enantiopure product.
Mechanism and Rationale of N-Acylation
The N-acylation of an oxazolidinone involves the formation of an amide bond between the ring nitrogen and an acyl group. Due to the reduced nucleophilicity of the nitrogen atom, whose lone pair is delocalized into the adjacent carbonyl, direct acylation is inefficient. Therefore, activation is required.
Strong Base-Mediated Acylation
The most established method involves deprotonation of the N-H bond with a strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi).[1][4][5] This reaction is performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Deprotonation: n-BuLi, a powerful base, quantitatively removes the acidic proton from the oxazolidinone nitrogen, forming a lithium amide salt.[1] The low temperature is crucial to prevent potential side reactions, including epimerization at the C5 position or attack at the carbonyl group.[4]
-
Nucleophilic Attack: The resulting lithium salt is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride.
-
Quenching: The reaction is terminated by the addition of an aqueous solution, such as saturated ammonium chloride, to neutralize any remaining reactive species.
Catalytic Acylation with DMAP
An alternative approach avoids the use of pyrophoric organolithium reagents and cryogenic conditions. This method utilizes a base like triethylamine (Et3N) and a nucleophilic catalyst, 4-(N,N-dimethylamino)pyridine (DMAP).[3][6]
-
Catalyst Activation: DMAP is more nucleophilic than the oxazolidinone. It first reacts with the acylating agent (typically an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.
-
Acyl Transfer: This activated intermediate is highly susceptible to nucleophilic attack by the oxazolidinone nitrogen, facilitated by the presence of triethylamine which acts as a mild base to accept the proton released during the reaction. This regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle. This method is often preferred for its operational simplicity and milder conditions.[6]
Experimental Workflow and Protocols
The overall process for N-acylation involves careful setup under anhydrous conditions, execution of the reaction, and subsequent purification of the product.
Figure 1: General experimental workflow for the N-acylation of an oxazolidinone chiral auxiliary.
Protocol 1: N-Acylation using n-Butyllithium and Acyl Chloride
This classic protocol provides high yields but requires stringent anhydrous techniques and handling of pyrophoric reagents.
Materials:
-
(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
-
Acyl chloride (e.g., Propionyl chloride, 1.1 eq.)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, 1.05 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for chromatography
Procedure:
-
Setup: Place the oxazolidinone (1.0 eq.) in a flame-dried, round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise via syringe over 5-10 minutes. A color change may be observed. Stir the mixture for 30-45 minutes at -78 °C.
-
Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the solution. The reaction mixture may become a slurry.
-
Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acylated oxazolidinone.[1]
Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. Acyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a fume hood using appropriate personal protective equipment.
Protocol 2: Milder N-Acylation using DMAP and Acid Anhydride
This method is more convenient, avoiding pyrophoric reagents and cryogenic temperatures.[3][6]
Materials:
-
(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
-
Acid anhydride (e.g., Propionic anhydride, 1.5 eq.)
-
Triethylamine (Et3N, 2.0 eq.)
-
4-(N,N-dimethylamino)pyridine (DMAP, 0.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Setup: To a round-bottom flask containing the oxazolidinone (1.0 eq.) and a magnetic stir bar, add anhydrous DCM.
-
Reagent Addition: Add triethylamine (2.0 eq.) and a catalytic amount of DMAP (0.1 eq.) to the solution and stir.
-
Acylation: Add the acid anhydride (1.5 eq.) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove Et3N and DMAP), saturated aqueous NaHCO3 (to neutralize excess acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography as described in Protocol 1.
Summary of Protocol Parameters
| Parameter | Protocol 1: n-BuLi Method | Protocol 2: DMAP Catalyzed Method |
| Activating Reagent | n-Butyllithium (Strong Base) | DMAP (Nucleophilic Catalyst) & Et3N (Base) |
| Acylating Agent | Acyl Chloride | Acid Anhydride |
| Temperature | -78 °C to Room Temperature | Room Temperature |
| Typical Time | 2-5 hours | 2-12 hours |
| Key Advantages | High reactivity, very high yields | Milder conditions, avoids pyrophorics |
| Considerations | Requires strict anhydrous/inert techniques, cryogenic temperatures, and handling of pyrophoric reagents. | May be slower for sterically hindered substrates. Requires aqueous washes to remove catalysts. |
Characterization and Expected Results
The final N-acylated product should be characterized to confirm its structure and purity.
-
¹H and ¹³C NMR: Will show characteristic shifts for the newly introduced acyl group and shifts in the signals of the oxazolidinone ring protons.
-
FT-IR Spectroscopy: Will show a strong amide carbonyl stretch (typically ~1680-1700 cm⁻¹) in addition to the oxazolidinone carbonyl stretch (~1770-1790 cm⁻¹).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.
Yields for both protocols are typically high, often exceeding 85-95% after chromatographic purification, depending on the specific acylating agent used.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inadequate drying of glassware or reagents; inactive n-BuLi. | Ensure all glassware is rigorously flame-dried under vacuum. Use freshly distilled solvents. Titrate the n-BuLi solution before use. |
| Multiple Products | Incomplete reaction; side reactions due to moisture or temperature fluctuations. | Allow the reaction to proceed longer. Ensure the temperature is maintained during base and electrophile addition. |
| Difficulty in Purification | Incomplete removal of DMAP/Et3N during workup. | Ensure thorough washing with 1 M HCl during the extraction phase. |
References
-
Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. [Link]
-
Kerr, W. J., et al. (2018). N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. [Link]
-
Wikipedia. (Accessed 2024). Chiral auxiliary. [Link]
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie.
- Penning, T. D., et al. (1990). Improved Procedure for the Reduction of N-Acyloxazolidinones.
- Reddy, K. L. (2008).
- Gage, J. R., & Evans, D. A. (1990). Simple and Efficient N-Acylation Reactions of Chiral Oxazolidine Auxiliaries. Organic Syntheses.
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acid derivatives. Journal of the American Chemical Society.
- Smith, T. E., et al. (2008).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Mastering Stereocontrol: A Guide to Asymmetric Aldol Condensation with (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
Introduction: The Imperative of Asymmetric Synthesis
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The biological activity of chiral molecules is often confined to a single enantiomer, with its mirror image being inactive or, in some cases, exhibiting undesirable or even harmful effects. Asymmetric synthesis, therefore, stands as a cornerstone of medicinal chemistry and materials science. Among the arsenal of techniques available to the synthetic chemist, the use of chiral auxiliaries remains a robust and reliable strategy for inducing stereoselectivity.[1][2]
This application note provides a comprehensive guide to the use of a specific and powerful class of chiral auxiliaries, Evans-type oxazolidinones, with a focus on (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one . These auxiliaries have demonstrated exceptional utility in a variety of asymmetric transformations, most notably in the context of the aldol condensation.[3][4][5] We will delve into the mechanistic underpinnings of this stereocontrol, provide detailed, field-proven protocols, and offer insights to empower researchers to successfully implement this methodology in their synthetic endeavors.
The Evans Oxazolidinone Auxiliary: A Scaffold for Stereocontrol
The power of Evans oxazolidinone auxiliaries lies in their ability to create a rigid and predictable chiral environment around a reacting center.[6] When an acyl group is attached to the nitrogen of the oxazolidinone, the bulky substituent on the auxiliary (in our case, the (1R)-phenylethyl group) effectively shields one face of the resulting enolate. This steric blockade dictates the trajectory of incoming electrophiles, leading to highly diastereoselective bond formation.[2]
The choice of a boron-based Lewis acid, typically dibutylboron triflate (Bu₂BOTf) or di-n-butylboron triflate (n-Bu₂BOTf), is crucial for achieving high levels of stereoselectivity.[1][7][8] The boron reagent coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forming a rigid, six-membered chelate. This chelation, in concert with the steric influence of the auxiliary's substituent, locks the enolate into a specific conformation, leading to the predictable formation of the desired stereoisomer.[3][7][8]
Mechanism of Stereoselection: The Zimmerman-Traxler Model in Action
The stereochemical outcome of the Evans aldol reaction is elegantly rationalized by the Zimmerman-Traxler transition state model.[3][9][10][11] This model proposes a chair-like, six-membered ring transition state involving the boron enolate and the aldehyde. The key to the high diastereoselectivity observed is the preferential formation of a (Z)-enolate upon treatment with a dialkylboron triflate and a tertiary amine base.[3][10][12]
This (Z)-enolate then reacts with the aldehyde through a transition state where the bulky substituent on the aldehyde (R²) occupies a pseudo-equatorial position to minimize steric interactions.[9][10] Concurrently, the chiral auxiliary directs the approach of the aldehyde to one specific face of the enolate. The combination of these factors leads to the highly predictable formation of the syn-aldol adduct.[3][12][13]
Figure 1: General workflow of the Evans asymmetric aldol reaction.
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. Optimization of reaction conditions, particularly temperature, reaction time, and stoichiometry, may be necessary for specific substrates.
Protocol 1: Acylation of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
This procedure describes the attachment of a propionyl group, a common acyl fragment in aldol reactions.
Materials:
-
(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the N-propionyl oxazolidinone.
Protocol 2: Asymmetric Boron-Mediated Aldol Reaction
This protocol outlines the highly diastereoselective syn-aldol reaction using the prepared N-propionyl oxazolidinone and a representative aldehyde (e.g., isobutyraldehyde).[6]
Materials:
-
N-Propionyl-(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M solution in hexanes or DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Phosphate buffer (pH 7)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction at 0 °C by the addition of a pH 7 phosphate buffer, followed by methanol.
-
Carefully add 30% hydrogen peroxide dropwise to the vigorously stirred mixture at 0 °C. Caution: This is an exothermic reaction.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the desired chiral β-hydroxy carbonyl compound. Several methods exist, with the choice depending on the desired final product (acid, ester, or alcohol). Here, we describe a common method for obtaining the β-hydroxy acid using lithium hydroperoxide.[14][15][16]
Materials:
-
Purified syn-aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).[6]
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution at 0 °C.
-
Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
The chiral auxiliary can often be recovered from the organic layer for reuse.
-
Dry the combined organic extracts over anhydrous MgSO₄ and concentrate in vacuo to yield the crude β-hydroxy acid. Further purification may be achieved by crystallization or chromatography.
Data Presentation: Expected Outcomes
The Evans asymmetric aldol reaction is renowned for its high diastereoselectivity. The following table provides representative data for the reaction of various N-acyl oxazolidinones with different aldehydes, highlighting the expected high yields and diastereomeric ratios.
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionyl | Isobutyraldehyde | >99:1 | 85-95 |
| Propionyl | Benzaldehyde | >98:2 | 80-90 |
| Acetyl | Pivaldehyde | >95:5 | 75-85 |
| Butyryl | Acetaldehyde | >97:3 | 82-92 |
Note: Yields and diastereoselectivities are highly dependent on the specific substrates and reaction conditions. The data presented here are illustrative of the typical outcomes.
Troubleshooting and Key Considerations
-
Low Diastereoselectivity:
-
Incomplete Enolate Formation: Ensure anhydrous conditions and the use of freshly distilled solvents and reagents. The quality of the Bu₂BOTf is critical.
-
Incorrect Temperature Control: Maintain the reaction temperature at -78 °C during enolate formation and aldehyde addition. Premature warming can lead to decreased selectivity.
-
Lewis Acid Choice: While boron triflates are standard, for certain substrates, other Lewis acids like titanium tetrachloride (TiCl₄) can favor the formation of the anti-aldol product.[17]
-
-
Low Yield:
-
Side Reactions: The presence of water can lead to protonation of the enolate and other side reactions.
-
Inefficient Workup: Ensure complete extraction of the product during the workup procedure.
-
Substrate Reactivity: Highly hindered aldehydes or enolates may exhibit lower reactivity, requiring longer reaction times or elevated temperatures (which may compromise selectivity).
-
-
Incomplete Auxiliary Cleavage:
-
Insufficient Reagent: Ensure the correct stoichiometry of the cleavage reagents (e.g., LiOH/H₂O₂).
-
Reaction Time: Allow sufficient time for the cleavage reaction to go to completion. Monitoring by TLC is recommended.
-
Alternative Cleavage Methods: For sensitive substrates, other cleavage methods such as transesterification (with alkoxides) or reduction (with LiBH₄) can be employed to yield esters or 1,3-diols, respectively.
-
Conclusion
The use of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one in asymmetric aldol condensations represents a powerful and reliable method for the synthesis of chiral β-hydroxy carbonyl compounds. By understanding the underlying mechanistic principles and adhering to carefully designed experimental protocols, researchers can consistently achieve high levels of stereocontrol. This application note serves as a practical guide to empower scientists in drug discovery and other fields to harness the full potential of this invaluable synthetic tool.
Figure 2: Step-wise experimental workflow for the asymmetric aldol condensation.
References
- Griffith Research Online. (n.d.). Asymmetric aldol reaction using boron enolates.
- Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.
- Springer Nature Experiments. (n.d.). Asymmetric aldol reaction using boron enolates.
- PubMed. (n.d.). Asymmetric aldol reaction using boron enolates.
- Kim, J., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 24(18), 3366.
- Alfa Chemistry. (n.d.). Evans Aldol Reaction.
- ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
- RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
- ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.
- Aburatani, S., et al. (2004). Boron-Mediated Aldol Reaction of Carboxylic Esters. Accounts of Chemical Research, 37(8), 527-534.
- Wikipedia. (n.d.). Chiral auxiliary.
- ResearchGate. (2026). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.
- ResearchGate. (n.d.). Asymmetric aldol reaction using boron enolates.
- Gage, J. R., & Evans, D. A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Slideshare. (n.d.). Evans aldol ppt.
- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
- YouTube. (2021). Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism.
- Andrew G Myers Research Group. (n.d.). 001 Zimmerman Traxler.
- ACS Symposium Series. (2016). Boron Enolate Chemistry.
- Collum, D. B., et al. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. The Journal of Organic Chemistry, 82(15), 7793-7803.
- Evans, D. A., et al. (2002). Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392-3.
- de Fátima, A., et al. (2017). Easy Access to Evans' Oxazolidinones.
- Chemistry LibreTexts. (2020). 4.4: The aldol reaction.
- Chem-Station Int. Ed. (2014). Evans Aldol Reaction.
- OpenOChem Learn. (n.d.). Zimmerman-Traxler Model.
- University of York. (n.d.). Asymmetric Synthesis.
- Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115 Myers.
- ACS Publications. (2017). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates.
- Organic Syntheses. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone.
- Sigma-Aldrich. (n.d.). (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone.
- Organic Syntheses. (n.d.). (s)-4-(phenylmethyl)-2-oxazolidinone.
- Benchchem. (n.d.). Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives.
- Organic Syntheses. (n.d.). (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL].
- MDPI. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations.
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The Cornerstone of Chiral Control: Application of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one in Oxazolidinone Antibiotic Discovery
Introduction: Navigating Chirality in Antibiotic Synthesis
The oxazolidinone class of antibiotics represents a significant advancement in the fight against multi-drug-resistant Gram-positive bacteria.[1][2] A key structural feature of these synthetic antibacterial agents is a specific stereochemistry at the C5 position of the oxazolidinone ring, which is crucial for their biological activity.[1][3] Achieving this precise three-dimensional arrangement necessitates a robust and predictable method for asymmetric synthesis. This guide delves into the application of a powerful chiral auxiliary, (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one, a derivative of the renowned Evans auxiliaries, in the stereocontrolled synthesis of building blocks for novel oxazolidinone antibiotics.[4]
The strategic incorporation of a chiral auxiliary, a temporary stereogenic unit, allows for the conversion of a prochiral substrate into a chiral intermediate with a high degree of stereoselectivity.[4][5] This methodology is a cornerstone of modern pharmaceutical development, offering a reliable pathway to enantiomerically pure compounds.[6] The (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one auxiliary, with its defined stereocenters, provides a rigid and predictable steric environment, guiding the formation of new stereocenters with exceptional fidelity.[3] This document will provide a detailed exploration of its application, from the fundamental principles to actionable experimental protocols, empowering researchers to leverage this tool in the discovery of next-generation antibiotics.
The Strategic Advantage: Why (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one?
The efficacy of an Evans-type chiral auxiliary is rooted in its ability to enforce a specific conformation upon the attached acyl group, thereby exposing one face of the resulting enolate to electrophilic attack while shielding the other.[5] The (1R)-phenylethyl group at the nitrogen atom provides the primary steric hindrance that directs the approach of an incoming electrophile. The (5R)-hydroxymethyl substituent, while not directly involved in the stereodirecting process of alkylation, offers a valuable functional handle for further synthetic manipulations or for tethering the auxiliary to a solid support.[3][7]
The power of this approach lies in the predictable formation of a chelated Z-enolate intermediate upon deprotonation with a strong base. This rigid structure, held in place by the coordination of the metal cation (typically lithium or sodium) with the carbonyl oxygens, is key to the high diastereoselectivity observed in subsequent alkylation reactions.[5]
Experimental Workflow: A Step-by-Step Guide
The application of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one in asymmetric synthesis follows a well-established three-step sequence:
-
N-Acylation: Attachment of a prochiral acyl group to the nitrogen of the chiral auxiliary.
-
Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile to create a new stereocenter.
-
Cleavage and Recovery: Removal of the chiral auxiliary to yield the desired enantiomerically enriched product and allow for the recycling of the auxiliary.
The following sections provide detailed protocols for each of these critical steps.
Protocol 1: N-Acylation of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
This protocol describes a mild and efficient method for the N-acylation using an acid anhydride and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP), avoiding the need for strong, air-sensitive bases at cryogenic temperatures.[8][9][10]
Materials:
-
(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
-
Propionic anhydride (or other desired acid anhydride)
-
Triethylamine (Et3N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one (1.0 eq) in anhydrous THF at room temperature, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add the desired acid anhydride (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature overnight, or heat to reflux for 30-60 minutes to expedite the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-acyl oxazolidinone.
| Reactant | Product | Typical Yield |
| (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one | N-Propionyl-(5R)-hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one | 75-90% |
Protocol 2: Diastereoselective Alkylation of the N-Acyl Auxiliary
This protocol details the crucial step of creating the new stereocenter with high diastereoselectivity. The choice of a strong, non-nucleophilic base and low reaction temperatures are critical for success.[8]
Materials:
-
N-Acyl-(5R)-hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., benzyl bromide, allyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS or LDA solution (1.1 eq) dropwise via syringe. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The reaction time may vary depending on the reactivity of the electrophile. Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
| Electrophile | Expected Diastereomeric Ratio (d.r.) | Typical Yield |
| Benzyl Bromide | >95:5 | 80-95% |
| Allyl Iodide | >98:2 | 85-98% |
Protocol 3: Cleavage of the Chiral Auxiliary
The final step involves the removal of the auxiliary to yield the desired chiral carboxylic acid. This method utilizes lithium hydroperoxide for a mild and efficient cleavage.
Materials:
-
N-Alkylated-(5R)-hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H2O2)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na2SO3)
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the purified N-alkylated oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Quench the reaction by adding an excess of saturated aqueous sodium sulfite solution to reduce the remaining peroxide.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous solution with diethyl ether or ethyl acetate (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid.
-
Combine the organic extracts containing the carboxylic acid, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the final product.
| Product Type | Typical Yield | Enantiomeric Excess (e.e.) |
| Chiral Carboxylic Acid | 85-95% | >98% |
| Recovered Auxiliary | 80-90% | - |
Visualizing the Pathway
To better illustrate the experimental sequence and the underlying stereochemical control, the following diagrams are provided.
Caption: Overall workflow for asymmetric synthesis.
Caption: Stereochemical model for alkylation.
Conclusion and Future Perspectives
The use of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one provides a reliable and highly selective method for the synthesis of chiral building blocks essential for the discovery of new oxazolidinone antibiotics. The protocols outlined in this guide are robust and have been adapted from well-established procedures for Evans-type auxiliaries, offering a high probability of success for researchers in the field. The ability to control stereochemistry with such precision is paramount in drug development, where the biological activity of a molecule is intrinsically linked to its three-dimensional structure. As the challenge of antibiotic resistance continues to grow, the development of efficient and predictable synthetic methodologies, such as the one described herein, will remain a critical component of the research and development pipeline for novel therapeutic agents.
References
- Mullins, J. J., et al. (2008). The oxazolidinones: a new class of synthetic antibacterial agents. Medicinal research reviews, 28(5), 728-767.
- Evans, D. A., et al. (1981). Stereoselective alkylation reactions of chiral enolates. A new synthesis of α-amino acids. Journal of the American Chemical Society, 103(10), 2876-2878.
- Ager, D. J., et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 2(1), 126-137.
- Williams, T. M., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Lee, W. K., et al. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-.RTM.-Methylbenzyl]aziridines. The Journal of Organic Chemistry, 66(15), 5255-5259.
- Roecker, A. J. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14693-14702.
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (avril-mai), 35-41.
-
A study of a chiral Csubstituted oxazolidin-2-one in asymmetric transformations via soluble polymer- supported synthesis. [Link]
- Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Research Journal of Pharmacy and Technology, 7(9), 1013-1018.
- Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Bodwell, G. J. (2015).
- Vagg, R. S., et al. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Symmetry, 17(7), 1234.
- Chiral Derivatizing Agents for Absolute Configuration Determin
- A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. J-Global.
- Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum.
- Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 20(9), 17099-17113.
- Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Semantic Scholar.
- Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- Process for the preparation of oxazolidinones and method of use thereof.
- In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed.
- Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry.
- Methods for cleavage of chiral auxiliary.
- Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. BenchChem.
- Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
- A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica, 4(1), 428-436.
- A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research, 5(5), 2213-2218.
Sources
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- 5. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban | MDPI [mdpi.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Non-destructive cleavage methods for (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one chiral auxiliaries
Application Notes & Protocols
Topic: Non-destructive Cleavage Methods for (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one Chiral Auxiliaries
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Chiral Auxiliaries and the Imperative of Non-Destructive Cleavage
In the landscape of modern asymmetric synthesis, chiral auxiliaries remain indispensable tools for the robust and predictable installation of stereocenters.[1][2] Among these, oxazolidinone-based auxiliaries, famously developed by David A. Evans, are celebrated for their high stereoinduction efficiency in transformations like alkylation and aldol reactions.[3] The specific auxiliary, (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one, is a valuable building block valued for the defined stereochemistry that is crucial for imparting high diastereoselectivity.[4]
The success of any auxiliary-based strategy, however, hinges on the final, critical step: cleavage of the auxiliary from the synthesized chiral molecule. A "destructive" cleavage, one that alters or destroys the auxiliary, is economically and practically inefficient, as these reagents are often valuable. Non-destructive cleavage, which allows for the high-yield recovery and recycling of the auxiliary, is therefore a paramount objective in process chemistry and synthetic route design.
This guide provides a detailed overview and actionable protocols for the most effective non-destructive cleavage methods applicable to N-acylated (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one systems, enabling the generation of chiral carboxylic acids, primary alcohols, and esters while ensuring the integrity and recovery of the parent auxiliary.
The Core Challenge: Selective Exocyclic vs. Endocyclic Cleavage
The primary challenge in cleaving N-acyloxazolidinones is achieving selective nucleophilic attack at the exocyclic (acyl) carbonyl over the endocyclic (carbamate) carbonyl. Attack at the endocyclic carbonyl results in the destruction of the oxazolidinone ring.[5][6] The choice of nucleophile and reaction conditions is therefore critical to steer the reaction towards the desired outcome, preserving the chiral auxiliary for recovery.
Strategic Cleavage Pathways & Protocols
Several reliable methods have been established to achieve non-destructive cleavage, each yielding a different functional group. The choice of method is dictated by the synthetic target.
Hydrolytic Cleavage to Chiral Carboxylic Acids
This is arguably the most common method for generating chiral carboxylic acids from N-acyloxazolidinones.[1]
Principle and Mechanism: The standard protocol employs lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[7] The hydroperoxide anion (OOH⁻) is a soft nucleophile that exhibits a remarkable, contra-steric preference for attacking the more hindered exocyclic acyl carbonyl.[5] This selectivity is key to preserving the auxiliary. In contrast, using LiOH alone tends to favor attack at the less hindered endocyclic carbonyl, leading to ring-opening and destruction of the auxiliary.[5][6] The initial product is a peroxyacid, which is subsequently reduced to the carboxylic acid during a reductive workup.[7]
Safety Considerations: The reaction of LiOH with excess H₂O₂ can generate stoichiometric amounts of oxygen gas, which can create a significant pressure buildup and a hazardous flammable atmosphere in the presence of organic solvents.[1][8] It is crucial to ensure adequate venting and to maintain an inert atmosphere. Running the reaction with a controlled, slightly substoichiometric amount of H₂O₂ can minimize this risk.[1]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one | 480424-73-5 | Benchchem [benchchem.com]
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- 8. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]
Technical Support Center: Troubleshooting Enantiomeric Excess (ee) with (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals utilizing (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one .
Unlike standard Evans-type N-acyl auxiliaries, this specific molecule utilizes the N-linked (1R)-phenylethyl group as a chiral resolving auxiliary to direct the stereochemistry of the C5 position during ring construction. It is a critical enantiopure building block for oxazolidinone-class antibiotics (e.g., Linezolid, Torezolid) and MAO inhibitors[1].
Below, we address the most complex troubleshooting scenarios regarding diastereomeric resolution, auxiliary cleavage, and stereospecific downstream functionalization.
Section 1: Auxiliary Synthesis & Diastereomeric Resolution
Q1: Why is the baseline diastereomeric ratio (dr) of my synthesized oxazolidinone lower than expected (e.g., ~85:15)? Causality: The synthesis typically involves the nucleophilic opening of racemic epichlorohydrin or partially resolved glycidol by (1R)-phenylethylamine. The SN2 ring-opening often suffers from imperfect regioselectivity (attack at C2 vs. C3 of the epoxide), and the subsequent basic cyclization with diethyl carbonate can induce partial epimerization at the C5 position. This results in a crude mixture of the target (5R,1R) and the undesired (5S,1R) diastereomers. Commercially available diastereomers typically present a baseline purity of ~98%[2], but crude synthetic batches require rigorous upgrading.
Q2: How do I efficiently separate the (5R,1R) target from the (5S,1R) impurity to achieve >99% de? Causality & Solution: The free 5-hydroxymethyl oxazolidinone is often an oil or a low-melting solid, making direct recrystallization difficult. By derivatizing the free hydroxyl group into a tosylate (p-toluenesulfonate) , you drastically increase the molecular crystallinity. The (5R,1R)-tosylate exhibits a significantly distinct solubility profile from the (5S,1R) isomer, allowing for highly efficient fractional crystallization from hot ethanol . (See Protocol 1).
Synthetic pathway and diastereomeric resolution of the chiral oxazolidinone core.
Section 2: Downstream Functionalization & Stereochemical Integrity
Q3: My goal is to synthesize Linezolid, which requires a (5S)-acetamidomethyl group. How do I maintain enantiomeric excess during this conversion? Causality: The starting auxiliary has a (5R) configuration. To achieve the (5S) configuration required for active antibiotics, you must execute a strict SN2 nucleophilic substitution that completely inverts the stereocenter. If the leaving group is poor, SN1 character may develop, leading to a planar carbocation and subsequent racemization. You must activate the C5-OH with a highly efficient leaving group to ensure 100% inversion fidelity.
Quantitative Data: C5-OH Activation Strategies
| C5-OH Activation Strategy | Leaving Group Ability | SN2 Inversion Fidelity (ee retention) | Stability for Storage | Recommended Reagents |
| Mesylate (-OMs) | High | > 98% (Clean inversion to 5S) | Moderate | MsCl, Et₃N, DCM (0°C) |
| Tosylate (-OTs) | Very High | > 99% (Excellent fidelity) | High (Crystalline) | TsCl, Pyridine, DMAP |
| Chloride (-Cl) | Moderate | ~ 85% (Risk of SN1/racemization) | High | SOCl₂, DMF (cat.) |
| Iodide (-I) | Excellent | > 99% (Rapid displacement) | Low (Light sensitive) | I₂, PPh₃, Imidazole |
Q4: During the deprotection of the N-(1R)-phenylethyl group, I observe a drop in the ee of the resulting free oxazolidinone. Why? Causality: Harsh hydrogenolysis conditions (excessive heat, strongly acidic additives) can trigger a ring-opening/closing equilibrium of the oxazolidinone core or induce premature C-N bond cleavage, compromising the C5 stereocenter. Cleavage must be performed under mild catalytic hydrogenation conditions (Pd/C, neutral solvent) to cleanly remove the chiral auxiliary without disturbing the ring.
Workflow for chiral auxiliary cleavage and stereospecific downstream amination.
Section 3: Self-Validating Experimental Methodologies
Protocol 1: Diastereomeric Upgrading via Tosylation and Recrystallization
Purpose: To enrich the crude (5R,1R) mixture to >99% de by exploiting the crystallinity of the tosylate derivative.
-
Reaction: Dissolve the crude (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one (1.0 eq) in anhydrous DCM. Add Pyridine (2.0 eq) and cool to 0°C.
-
Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir at room temperature for 12 hours.
-
Workup: Quench with 1N HCl, extract with DCM, wash with brine, and concentrate in vacuo.
-
Crystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to 4°C overnight.
-
Validation System: Filter the crystals and analyze via ¹H NMR (400 MHz, CDCl₃). The methyl doublet of the phenylethyl group (~1.5 ppm) will show two distinct shifts for the diastereomers. Do not proceed until the minor doublet integrates to <1% (dr > 99:1).
Protocol 2: Mild N-Deprotection (Auxiliary Cleavage)
Purpose: To remove the (1R)-phenylethyl chiral resolving group without racemizing the C5 center.
-
Setup: Dissolve the enantiopure (5R,1R)-tosylate from Protocol 1 in HPLC-grade Methanol.
-
Catalysis: Add 10% Pd/C (10% w/w relative to the substrate). Purge the flask with Argon.
-
Hydrogenolysis: Introduce H₂ gas via balloon or Parr shaker (max 40 psi). Stir vigorously at 35°C for 6-8 hours. Do not exceed 40°C to prevent ring-opening.
-
Isolation: Filter the mixture through a tight pad of Celite to remove the Pd/C. Wash the pad with hot methanol. Concentrate the filtrate.
-
Validation System: Confirm the complete disappearance of the aromatic protons (7.2 - 7.4 ppm) via ¹H NMR. Measure the optical rotation and compare it against literature values for enantiopure (5R)-5-(tosyloxymethyl)-2-oxazolidinone to confirm ee preservation.
Protocol 3: Stereospecific SN2 Amination (Inversion to 5S)
Purpose: To invert the C5 stereocenter, generating the (5S)-amine precursor for antibiotic synthesis.
-
Reaction: Dissolve the N-deprotected (5R)-tosylate in anhydrous DMF.
-
Nucleophilic Attack: Add Sodium Azide (NaN₃, 1.5 eq). Heat the reaction strictly to 65°C for 4 hours. Higher temperatures risk elimination side-reactions.
-
Workup: Dilute with EtOAc and wash extensively with water (3x) to remove DMF and excess azide. Dry over Na₂SO₄ and concentrate.
-
Reduction: Reduce the resulting (5S)-azide to the primary amine using the Staudinger reaction (PPh₃ in THF/H₂O) or catalytic hydrogenation.
-
Validation System: Run an aliquot on a chiral stationary phase HPLC (e.g., Chiralcel OD-H). The chromatogram must show >99% ee of the (5S) enantiomer, proving that clean SN2 inversion occurred without SN1 racemization leakage.
References
-
Ager, D. J.; Prakash, I.; Schaad, D. R. "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 1996.
-
Brickner, S. J. et al. "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multiresistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 1996.
-
Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. The Journal of Organic Chemistry, ACS Publications, 2024.
Sources
Troubleshooting racemization issues during (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one cleavage
Welcome to the Technical Support Center. As researchers and drug development professionals, working with chiral oxazolidinones requires precise control over reaction conditions to maintain stereochemical integrity. The cleavage of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one presents unique challenges because the molecule contains two distinct stereocenters: the C5 position on the heterocyclic ring and the benzylic position on the N-substituent.
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and eliminate racemization during your cleavage workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I observing epimerization/racemization at the C5 position during basic hydrolysis of the oxazolidinone ring?
Causality & Mechanism: The racemization you are observing is a classic case of neighboring group participation (NGP). The (5R)-hydroxymethyl-oxazolidin-2-one system is essentially a cyclic carbamate protecting a 1,2-diol-3-amine. When subjected to strong aqueous bases (like refluxing NaOH or KOH) to achieve acid- or base-catalyzed hydrolysis of the oxazolidin-2-one[1], the primary hydroxyl group forms an alkoxide. Under thermal stress, this alkoxide acts as an internal nucleophile, attacking the C5 position and displacing the nitrogen to form a transient chiral epoxide.
Because epoxides in basic media can be attacked at either carbon by water or the expelled amine, this non-selective ring opening leads to a mixture of stereoisomers (racemization/epimerization at C5). Similar C1 epimerization issues during the basic hydrolysis of related oxazolidinones have been documented, which often require alternative cleavage strategies to overcome[2].
Q2: How can I cleave the oxazolidinone ring without racemizing the C5 stereocenter?
Expert Solution: You must either eliminate the nucleophilicity of the primary alcohol or use cleavage conditions mild enough to prevent the activation of the intramolecular SN2 pathway.
-
Protection Strategy: Protect the primary alcohol (e.g., as a TBS or Benzyl ether) prior to basic cleavage. This physically prevents the formation of the epoxide intermediate.
-
Mild Cleavage: If you must proceed unprotected, abandon harsh NaOH/KOH reflux. Instead, use Barium Hydroxide ( Ba(OH)2 ) in aqueous dioxane at moderate temperatures (see Protocol A), or utilize the LiOH/H2O2 system. The use of LiOH/H2O2 for the cleavage of oxazolidinones favors highly selective endocyclic cleavage without requiring the extreme thermal conditions that promote epoxide-driven racemization[3].
Q3: I am trying to remove the N-(1R)-phenylethyl group, but I am seeing a loss of enantiopurity. What is going wrong?
Causality & Mechanism: If your goal is to remove the chiral auxiliary (the (1R)-phenylethyl group) rather than opening the oxazolidinone ring, the racemization is likely occurring at the benzylic position due to your choice of reagents. The benzylic stereocenter is stable to base but highly sensitive to strong acids (e.g., HBr/HOAc or hot TFA). Acidic cleavage promotes the formation of a planar benzylic carbocation. When the nucleophile recombines with this planar intermediate, stereochemical information is lost. Solution: Always use catalytic hydrogenolysis ( Pd/C, H2 ) to cleave the N-phenylethyl group (see Protocol B). This proceeds via a stereoretentive surface-mediated mechanism.
Mechanistic Visualization
Caption: Mechanistic pathway of C5-racemization via an epoxide intermediate during basic hydrolysis.
Caption: Decision tree for selecting a racemization-free cleavage protocol based on substrate protection.
Quantitative Data: Cleavage Condition Comparison
| Cleavage Condition | Target Bond | Racemization Risk | Typical Yield | Recommendation |
| NaOH (reflux, >80°C) | Oxazolidinone Ring | High (C5 Epoxide) | 40-60% | Avoid for unprotected C5-OH substrates. |
| Ba(OH)₂ (aq. dioxane, 60°C) | Oxazolidinone Ring | Low | 75-85% | Preferred for unprotected diols. |
| LiOH / H₂O₂ (THF/H₂O) | Oxazolidinone Ring | Low | 80-90% | Excellent for highly sensitive substrates. |
| Pd/C, H₂ (1 atm, RT) | N-Phenylethyl Group | None | >90% | Standard for debenzylation workflows. |
| HBr / HOAc (heat) | N-Phenylethyl Group | High (Benzylic) | Variable | Avoid; causes total loss of (1R) stereocenter. |
Self-Validating Experimental Protocols
Protocol A: Mild Basic Hydrolysis of the Oxazolidinone Ring (Racemization-Free)
Use this protocol to yield (2R)-3-(((1R)-phenylethyl)amino)propane-1,2-diol without C5 epimerization.
-
Preparation: Dissolve 10 mmol of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one in 20 mL of 1,4-dioxane.
-
Base Addition: Add 25 mL of a 1.0 M aqueous solution of Barium Hydroxide octahydrate ( Ba(OH)2⋅8H2O ).
-
Controlled Heating: Heat the mixture to exactly 60°C. Causality note: Exceeding 70°C exponentially increases the rate of epoxide formation.
-
Self-Validation (In-Process Control): After 4 hours, monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The starting material ( Rf≈0.6 ) should be completely consumed. Do not prolong heating past complete conversion.
-
Workup: Cool to room temperature and carefully neutralize with 1M H2SO4 to precipitate Barium Sulfate ( BaSO4 ). Filter through a pad of Celite.
-
Extraction & Validation: Concentrate the filtrate, extract with DCM, and dry over Na2SO4 . Analyze an aliquot via chiral HPLC (e.g., Chiralcel OD-H) against a racemic standard. The expected ee should be >98%.
Protocol B: Catalytic Hydrogenolysis of the N-(1R)-Phenylethyl Group
Use this protocol to yield (5R)-hydroxymethyl-oxazolidin-2-one.
-
Preparation: Dissolve 10 mmol of the substrate in 30 mL of anhydrous Methanol.
-
Catalyst Loading: Add 10% w/w of Palladium on Carbon (10% Pd/C, dry). Caution: Purge the flask with Argon before and after catalyst addition to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2 ) via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.
-
Self-Validation (In-Process Control): Monitor via LC-MS. The mass corresponding to the loss of the phenylethyl group ( Δm/z=−104 ) should become the base peak.
-
Workup: Filter the suspension through a tightly packed Celite plug to remove the Pd/C catalyst. Wash the plug with hot Methanol. Concentrate the filtrate under reduced pressure to yield the enantiopure product.
References
- Acid- or base-catalyzed hydrolysis of oxazolidin-2-one. Scribd.
- Strategies for Accessing cis-1-Amino-2-Indanol. National Institutes of Health (NIH).
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
Sources
Optimizing solvent conditions for (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing reaction conditions for complex chiral auxiliaries. The compound (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is a highly effective doubly-chiral auxiliary used to induce stereocontrol in asymmetric alkylations and aldol additions.
However, achieving high diastereomeric ratios (dr) and preventing auxiliary cleavage requires precise control over solvent conditions, base selection, and enolate aggregation states. This guide provides causality-driven troubleshooting, validated protocols, and empirical data to ensure your syntheses are robust and reproducible.
Reaction Workflow & Logical Relationships
The success of asymmetric induction relies on the formation of a rigid, chelated (Z)-enolate[1]. The workflow below outlines the critical phases of the reaction lifecycle.
Workflow for (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one asymmetric synthesis.
Troubleshooting Guide
Issue 1: Poor Diastereoselectivity (dr < 10:1) During Asymmetric Alkylation
-
Symptom: NMR analysis of the crude product shows a mixture of diastereomers.
-
Causality: The stereochemical outcome relies entirely on the geometry of the enolate. In highly coordinating polar aprotic solvents like pure Tetrahydrofuran (THF), the tight ion-pairing between the alkali metal (e.g., Na+) and the oxazolidinone carbonyl is disrupted. This leads to an equilibrium between (Z) and (E) enolates and creates mixed aggregation states that degrade facial selectivity[2].
-
Solution: Transition to a non-polar solvent with a chelating additive. Using Toluene supplemented with N,N,N′,N′-tetramethylethylenediamine (TMEDA) forces the sodiated enolate into an octahedral bis-diamine-chelated monomer. This rigid structure maximizes the facial shielding provided by the (1R)-phenylethyl group, drastically improving the dr[2].
Issue 2: Premature Auxiliary Cleavage or Deacylation
-
Symptom: Recovery of unreacted chiral auxiliary and low yields of the desired product, despite using excess base.
-
Causality: When using sodium hexamethyldisilazide (NaHMDS) in pure THF, the unchelated base is highly soluble and hyper-reactive. Instead of abstracting the α-proton to form the enolate, the base acts as a nucleophile and attacks the exocyclic imide carbonyl, resulting in premature deacylation[2].
-
Solution: Modulate the base's reactivity by switching the solvent system to Toluene/TMEDA. This suppresses the nucleophilic deacylation pathway and favors clean α-deprotonation[2].
Decision matrix for resolving low diastereoselectivity and auxiliary cleavage issues.
Quantitative Data: Solvent Effects on Alkylation
The table below summarizes the critical impact of solvent and base selection on the alkylation of the N-acylated auxiliary (Model Electrophile: Allyl Bromide).
| Base / Lewis Acid | Solvent System | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Scientific Causality & Observation |
| LDA | THF | -78 | 78 | 8:1 | Standard baseline; moderate dr due to loose lithium coordination[1]. |
| NaHMDS | THF | -20 | < 5 | N/A | Massive deacylation; poor enolization due to hyper-reactive unchelated base[2]. |
| NaHMDS | Toluene / TMEDA | -20 | 85 | > 20:1 | Optimal chelation; TMEDA enforces a rigid monomeric state, yielding high dr[2]. |
| TiCl4 / iPr2NEt | CH2Cl2 (DCM) | -78 | 92 | > 99:1 | Excellent for Aldol reactions; DCM supports a tight Zimmerman-Traxler transition state[3]. |
| ZrCl4 / Et3N | CHCl3 | RT | 88 | > 15:1 | Ideal for α-tertiary alkylations; CHCl3 stabilizes the highly polarized transition state[4]. |
Self-Validating Experimental Protocol
Optimized Asymmetric Alkylation in Toluene/TMEDA
Note: The (5R)-hydroxymethyl group MUST be protected (e.g., as a tert-butyldimethylsilyl (TBS) ether) prior to this protocol. If left unprotected, the hydroxyl group will consume one equivalent of base to form a sodium alkoxide, altering the aggregation state of the enolate and destroying facial selectivity.
Step 1: Preparation & Purging Flame-dry a Schlenk flask under argon. Add the TBS-protected N-propionyl-(5R)-hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one (1.0 equiv, 1.0 mmol) and dissolve in anhydrous Toluene (10 mL).
Step 2: Additive Introduction Inject anhydrous TMEDA (3.0 equiv, 3.0 mmol) into the solution. Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: TMEDA acts as a bidentate ligand. It breaks down base oligomers and will subsequently coordinate the sodium ion, forcing the enolate into a discrete, chelated monomeric state[2].
Step 3: Enolization & Self-Validation Slowly add NaHMDS (1.0 M in Toluene, 1.1 equiv, 1.1 mL) dropwise down the side of the flask over 10 minutes. Stir for 1 hour at -78 °C. Self-Validation Checkpoint: The formation of the enolate is typically accompanied by a slight yellowing of the solution. To validate, extract a 0.1 mL aliquot, quench with D2O, and analyze via crude 1H NMR. You should observe >95% deuterium incorporation at the α-position before proceeding.
Step 4: Electrophilic Addition Add the alkyl halide (e.g., allyl bromide, 1.5 equiv) neat or dissolved in 1 mL Toluene. Maintain the reaction at -78 °C for 4 hours, then slowly warm to -20 °C until TLC indicates complete consumption of the starting material.
Step 5: Quench & Isolation Quench the reaction with saturated aqueous NH4Cl (5 mL) at -20 °C. Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Frequently Asked Questions (FAQs)
Q: Why is my aldol reaction with this auxiliary failing when I use THF? A: For asymmetric aldol additions, titanium or boron enolates are vastly superior to sodium enolates. These reactions require non-coordinating solvents like dichloromethane (DCM) to form the tightly organized Zimmerman-Traxler transition state. THF is a strongly coordinating solvent that competes for Lewis acid coordination, disrupting the transition state and drastically lowering both yield and dr[3].
Q: Can I use chloroform (CHCl3) as a solvent for alkylation? A: Yes, but typically only for specific, sterically demanding α-tertiary alkylations. When using group IV metal enolates (like zirconium enolates generated with ZrCl4), CHCl3 has been shown to improve yields and maintain high diastereoselectivity by stabilizing the highly polarized transition state required for tertiary electrophiles[4].
Q: I am observing a mixture of epimers at the α-carbon after auxiliary cleavage. What went wrong? A: This is likely due to thermal equilibration. If the reaction is allowed to warm above -20 °C before the electrophile has fully reacted, or if the cleavage conditions (LiOH/H2O2) are run at room temperature rather than strictly at 0 °C, the α-proton can undergo reversible deprotonation, leading to epimerization[1]. Always maintain strict temperature control during both the addition and cleavage steps.
References
- Title: Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)
- Source: benchchem.
- Source: nih.
- Source: acs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one Derivatives
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with chiral oxazolidinone building blocks.
The molecule (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is a highly valuable intermediate, frequently utilized in the asymmetric synthesis of oxazolidinone-class antibacterial agents (such as linezolid and torezolid) [1]. However, the presence of the bulky (1R)-phenylethyl chiral auxiliary at the N3 position introduces significant steric and conformational challenges. This guide addresses the mechanistic causality behind these steric barriers and provides self-validating, field-proven protocols to overcome them.
Section 1: O-Functionalization of the 5-Hydroxymethyl Group
Q: Why is the tosylation of the 5-hydroxymethyl group so sluggish, and how can I improve the conversion rate?
The Mechanistic Causality: While primary alcohols are typically highly reactive, the 5-hydroxymethyl group in this specific derivative is sterically compromised. The N-(1R)-phenylethyl group projects significant bulk across the oxazolidinone ring. The rotation around the N-CH(CH3)(Ph) bond often forces the phenyl ring to shield the adjacent spatial environment. When a bulky electrophile like p-toluenesulfonyl chloride (TsCl) attempts to approach the oxygen atom, it encounters severe steric repulsion, leading to sluggish kinetics and incomplete conversion [2].
The Solution: To overcome this trajectory barrier, you must reduce the steric profile of your electrophile or artificially increase its reactivity. Switching from TsCl to methanesulfonyl chloride (MsCl) drastically reduces the steric clash. If tosylation is strictly required for downstream crystallinity, you must utilize 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to generate a highly reactive, less sterically demanding N-tosylpyridinium intermediate.
Protocol: Optimized Mesylation (Self-Validating Workflow)
This protocol utilizes a smaller electrophile to bypass steric shielding.
-
Preparation: Dissolve 1.0 eq of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add 2.0 eq of triethylamine (Et₃N) and cool the reaction flask to 0 °C using an ice-water bath.
-
Activation: Dropwise, add 1.2 eq of methanesulfonyl chloride (MsCl) over 15 minutes. Self-Validation Check: The reaction mixture should turn slightly yellow; monitor via TLC (Hexanes/EtOAc 1:1). Complete consumption of the starting material should occur within 1 hour.
-
Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Storage: The resulting 5-O-mesylate is prone to degradation if left neat at room temperature. Use immediately in the next step or store at -20 °C.
Section 2: Nucleophilic Displacement (Sₙ2) at C5
Q: I am attempting an Sₙ2 displacement of the 5-O-mesylate with sodium azide, but I am observing high levels of unreacted starting material and elimination byproducts. How can I drive this reaction?
The Mechanistic Causality: Sₙ2 reactions require a strict 180° anti-periplanar attack trajectory relative to the leaving group. In this oxazolidinone derivative, the bulky N-chiral auxiliary restricts the rotational freedom of the C5-CH₂-OMs bond. The nucleophile (e.g., N₃⁻) struggles to achieve the necessary transition state geometry without clashing with the oxazolidinone ring or the phenylethyl group. If the Sₙ2 pathway is sterically hindered, the activation energy rises, allowing competing E2 elimination pathways to dominate.
The Solution: You must maximize the nucleophilicity of the attacking anion and provide sufficient thermal energy to overcome the conformational barrier. Utilizing a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) strips the solvent shell from the azide ion, making it "naked" and highly reactive.
Quantitative Data: Leaving Group & Condition Comparison
| Leaving Group | Nucleophile | Solvent / Temp | Sₙ2 Yield (%) | Elimination/Side Product (%) |
| -OTs (Tosylate) | NaN₃ (1.5 eq) | DMF / 60 °C | 45% | 35% |
| -OMs (Mesylate) | NaN₃ (1.5 eq) | DMF / 80 °C | 88% | <5% |
| -OTf (Triflate) | NaN₃ (1.2 eq) | DCM / 25 °C | 60% | 40% (High degradation) |
| -I (Iodide) | Benzylamine | DMSO / 70 °C | 82% | 10% |
Table 1: Optimization of Sₙ2 displacement at the C5 position. Mesylates in high-temperature DMF provide the optimal balance of reactivity and stability.
Caption: Workflow for the activation and SN2 displacement of the sterically hindered 5-hydroxymethyl group.
Section 3: N-Deprotection Strategies (Cleaving the Chiral Auxiliary)
Q: Standard Pd/C hydrogenolysis fails to cleave the N-(1R)-phenylethyl group. I only recover starting material. What is the mechanistic barrier?
The Mechanistic Causality: Catalytic hydrogenolysis requires the benzylic C-N bond to coordinate flatly against the palladium metal surface to facilitate the insertion of hydrogen. The (1R)-phenylethyl group possesses a benzylic methyl group, which, combined with the rigid, non-planar nature of the substituted oxazolidinone ring, prevents optimal π-benzyl coordination. The molecule essentially "props" itself off the catalyst surface, preventing the required orbital overlap for C-N bond cleavage [3].
The Solution: To force the cleavage, you must alter the catalyst surface and the conformation of the substrate.
-
Catalyst Swap: Switch from standard Pd/C to Pearlman’s Catalyst (Pd(OH)₂/C). It provides a more active, unpoisoned surface area for sterically demanding substrates.
-
Conformational Disruption: Add a catalytic amount of acetic acid (AcOH) or trifluoroacetic acid (TFA). Protonating the oxazolidinone nitrogen (even transiently) lengthens the C-N bond, alters the ring's hybridization geometry, and allows the benzylic position to lay closer to the palladium surface.
Protocol: High-Pressure Hydrogenolysis (Self-Validating Workflow)
-
Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve the N-phenylethyl oxazolidinone derivative in a 1:1 mixture of Methanol and Ethyl Acetate (0.1 M).
-
Additives: Add 0.1 eq of glacial acetic acid.
-
Catalyst: Carefully add 20% w/w of Pearlman’s Catalyst (20% Pd(OH)₂ on carbon, 50% wet). Caution: Catalyst is pyrophoric when dry.
-
Pressurization: Purge the vessel with nitrogen three times, then with hydrogen gas three times. Pressurize the vessel to 60 psi with H₂.
-
Reaction: Agitate vigorously at 40 °C for 12–18 hours. Self-Validation Check: Monitor hydrogen uptake. If pressure drops rapidly, repressurize to 60 psi. Check TLC (DCM/MeOH 9:1); the deprotected oxazolidinone will stain heavily with KMnO₄ and exhibit lower Rf than the starting material.
-
Workup: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate to yield the free oxazolidinone.
Caption: Mechanistic pathway for overcoming steric barriers during N-phenylethyl hydrogenolysis.
References
- Im, W. B., Choi, S. H., Park, J. Y., & Yoon, S. H. (2011). Discovery of torezolid as a novel 5-hydroxymethyl-oxazolidinone antibacterial agent. European Journal of Medicinal Chemistry, 46(4), 1027–1039.
- Lee, et al. (2024). Fe(II)-Iminopyridine Catalyst for the Regioselective Synthesis of Oxazolidinones Using Carbon Dioxide. The Journal of Organic Chemistry.
- Synthesis of Rhamnolipid Derivatives Containing Ester Isosteres. (2020). Organic Letters.
Technical Support Center: Flash Chromatography Purification of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one Reaction Mixtures
Welcome to the technical support center for the purification of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the flash chromatography purification of this important chiral auxiliary. The (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is a critical building block in asymmetric synthesis, valued for the defined stereochemistry that allows for high diastereoselectivity in various chemical transformations.[1]
This document will address common challenges encountered during the purification of reaction mixtures containing this oxazolidinone, offering practical solutions and the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
General Purification Strategy
Q1: What is the general approach for purifying (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one from a reaction mixture using flash chromatography?
A1: The standard approach involves using normal-phase flash chromatography with a silica gel stationary phase. The crude reaction mixture is typically dissolved in a minimal amount of a suitable solvent and loaded onto the column. Elution is then carried out with a non-polar/moderately polar solvent system, often a mixture of hexane and ethyl acetate.[2] The polarity of the eluent is gradually increased to first elute non-polar impurities and starting materials, followed by the desired product.
Troubleshooting Guide
Issue 1: Poor Separation of the Desired Product from Impurities
Q1.1: My desired product is co-eluting with a major impurity. How can I improve the separation?
A1.1: Co-elution is a common issue that can often be resolved by optimizing the solvent system.
-
Adjusting Solvent Polarity: The key is to find a solvent system where the desired product and the impurity have significantly different affinities for the silica gel. If they are eluting together, their polarities are likely too similar in the current eluent.
-
Decrease the polarity: If the compounds are eluting too quickly (high Rf on TLC), decrease the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This will increase the interaction of the compounds with the silica gel and improve separation.
-
Increase the polarity: If the compounds are eluting too slowly (low Rf on TLC), a slight increase in the polar solvent can sometimes improve resolution.
-
-
Utilize a Different Solvent System: If adjusting the polarity of your current system is ineffective, consider switching to a different solvent combination. Common solvent systems for oxazolidinone purification include:
-
TLC Analysis is Crucial: Before running a column, always perform a thorough TLC analysis with various solvent systems to identify the optimal conditions for separation.[4][5] Aim for an Rf value of approximately 0.2-0.4 for your desired product on the TLC plate to ensure good separation on the column.
dot
Caption: Decision workflow for troubleshooting poor separation.
Issue 2: The Product is Not Eluting from the Column
Q2.1: I've loaded my sample, but even with a high concentration of polar solvent, my product remains on the column.
A2.1: This issue, often referred to as "streaking" or irreversible adsorption, can be caused by several factors.
-
Highly Polar Product or Impurities: The hydroxymethyl group on the desired product imparts significant polarity. If the reaction byproducts are also very polar, they can strongly adhere to the silica gel.
-
Acidic or Basic Nature of the Compound: If your compound or impurities have acidic or basic functional groups, they can interact strongly with the slightly acidic silica gel.
-
Solution:
-
Increase Solvent Polarity Drastically: For very polar compounds, a solvent system like dichloromethane with a small percentage of methanol (e.g., 1-5%) can be effective.[3] Be cautious, as high concentrations of methanol (>10%) can dissolve the silica gel.[3]
-
Solvent System Modification: For basic compounds like amines, adding a small amount of a base, such as triethylamine or a 10% ammonia in methanol solution, to the eluent can help to deprotonate the compound and reduce its interaction with the silica, allowing it to elute.[3]
-
Reverse-Phase Chromatography: If normal-phase chromatography is consistently failing, consider switching to a reverse-phase C18 column. In this case, you would use a polar solvent system (e.g., water/acetonitrile or water/methanol) and elute with increasing organic solvent concentration.[2]
-
Issue 3: Presence of Unreacted Starting Materials
Q3.1: My purified product is contaminated with unreacted starting materials, such as (1R)-phenylethylamine or the starting ester/acid.
A3.1: The removal of unreacted starting materials is a common purification challenge.
-
(1R)-phenylethylamine: This amine is basic and can be removed with an acidic wash of the crude reaction mixture before chromatography.
-
Protocol: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amine, making it water-soluble and allowing it to be extracted into the aqueous phase.[6]
-
-
Starting Ester/Acid: These are typically more polar than the desired oxazolidinone.
-
Chromatography: Careful optimization of the flash chromatography solvent system should allow for the separation of these more polar starting materials from the product. A gradient elution, starting with a low polarity and gradually increasing, will be most effective.
-
Aqueous Wash: If the starting material is an acid, a basic wash (e.g., saturated aqueous sodium bicarbonate) of the crude reaction mixture can be used to extract it into the aqueous layer.
-
| Impurity | Removal Strategy | Scientific Principle |
| (1R)-phenylethylamine | Acidic wash (e.g., 1M HCl) | Protonation of the amine increases its water solubility. |
| Starting Carboxylic Acid | Basic wash (e.g., NaHCO₃) | Deprotonation of the acid forms a water-soluble salt. |
| Other organic impurities | Flash Chromatography | Separation based on differential polarity and interaction with the stationary phase. |
Table 1: Strategies for Removing Common Impurities.
Issue 4: Low Yield After Purification
Q4.1: I've successfully purified my product, but the final yield is very low. What could be the cause?
A4.1: Low yield can stem from several stages of the purification process.
-
Incomplete Reaction: Before purification, ensure the reaction has gone to completion using a monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Product Loss During Workup: Ensure that all product is extracted from the aqueous layer during the workup by using multiple extractions with an appropriate organic solvent.
-
Irreversible Adsorption on Silica: As mentioned in Issue 2, highly polar products can irreversibly bind to the silica gel. If you suspect this is happening, consider the troubleshooting steps for non-eluting products.
-
Improper Column Packing and Running: A poorly packed column can lead to channeling and band broadening, resulting in poor separation and mixed fractions, which can lower the isolated yield of pure product.
-
Product Instability: Although (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is generally stable, some reaction conditions or impurities might lead to degradation on the silica gel.
dot
Caption: Potential causes for low product yield after purification.
Experimental Protocols
Protocol 1: General Flash Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[3] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product spot.
-
Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.[7]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. If a stronger solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent system identified by TLC. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product and then any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ACS Publications. Available at: [Link]
-
A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. ResearchGate. Available at: [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Successful Flash Chromatography. Teledyne ISCO. Available at: [Link]
-
Synthesis and characterization of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. Arkat USA. Available at: [Link]
-
(s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses. Available at: [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Available at: [Link]
- Process for the Preparation of Oxazolidinone Derivatives. Google Patents.
-
Sustainable and efficient synthesis of oxazolidinones using a unique deep eutectic solvent (DES). RSC Publishing. Available at: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]
-
Flash Purification Methodology for Synthetic Peptides. Phenomenex. Available at: [Link]
-
Asymmetric Allylation of Aldehydes with SAM-Derived (S)-3-Amino-4-(phenylmethyl)-2-oxazolidinone Hydrazones. Angewandte Chemie International Edition. Available at: [Link]
-
Thin-Layer Chromatography of Imino-oxazolidinones: Separation, Identification and Estimation. Oriental Journal of Chemistry. Available at: [Link]
- Novel 5-hydroxymethyl oxazolidinones, the method of preparing them and their application in therapeutics. Google Patents.
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. National Center for Biotechnology Information. Available at: [Link]
-
Current Updates on Oxazolidinone and Its Significance. National Center for Biotechnology Information. Available at: [Link]
-
Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science. Available at: [Link]
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. Available at: [Link]
-
A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-1-Phenylethyl]aziridines. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)-Diastereomer and the Enantiomer of the Clinical Candidate AR-15512. Semantic Scholar. Available at: [Link]
-
Determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2- oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, a highly active platelet aggregation inhibitor, by liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Separation of Oxazolidine, 3-butyl-2-(1-ethylpentyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Sources
- 1. (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one | 480424-73-5 | Benchchem [benchchem.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Optimizing the Synthesis of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
Welcome to the technical support center for the preparation of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral auxiliary. Our goal is to provide you with in-depth, field-proven insights to help you increase your overall yield and obtain a high-purity product.
I. Overview of the Synthesis
The preparation of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is a critical step in many asymmetric syntheses.[1] This chiral auxiliary is widely used to introduce stereocenters with high diastereoselectivity.[2] The most common synthetic route involves the condensation of (R)-phenylglycinol with a suitable three-carbon synthon, followed by cyclization to form the oxazolidinone ring. While the reaction appears straightforward, several factors can significantly impact the yield and purity of the final product. This guide will address these critical parameters in a question-and-answer format to help you troubleshoot and optimize your experimental setup.
II. Troubleshooting Guide
This section is dedicated to addressing the most common issues encountered during the synthesis. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low Overall Yield
Question: My overall yield of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is consistently below 50%. What are the likely causes and how can I improve it?
Answer: Low overall yield is a frequent challenge and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The initial condensation reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred for the recommended duration at the optimal temperature. If the reaction stalls, consider a slight increase in temperature or the addition of a catalyst, if applicable to your specific protocol.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reagents can dramatically affect the reaction outcome.
-
Solution: A thorough review of the literature for optimized reaction conditions is recommended. For instance, some protocols may specify the use of a dehydrating agent to drive the initial imine formation to completion.
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: The presence of impurities in the starting materials, particularly in the (R)-phenylglycinol, can lead to side reactions. Ensure the use of high-purity reagents. Additionally, controlling the reaction temperature is crucial, as higher temperatures can often promote the formation of side products.
-
-
Losses during Work-up and Purification: Significant amounts of the product can be lost during extraction and chromatography.
-
Solution: Optimize your extraction procedure by performing multiple extractions with a suitable solvent. During column chromatography, carefully select the eluent system to ensure good separation of the product from impurities. It is also advisable to use a minimal amount of solvent for dissolving the crude product before loading it onto the column to prevent band broadening.
-
Issue 2: Poor Diastereoselectivity
Question: I am observing a low diastereomeric ratio in my final product. What factors influence the stereochemical outcome of the reaction?
Answer: Achieving high diastereoselectivity is the primary reason for using a chiral auxiliary.[3] Poor stereocontrol can often be traced back to the following:
-
Chiral Purity of Starting Materials: The enantiomeric purity of the (R)-phenylglycinol is paramount.
-
Solution: Always use (R)-phenylglycinol with high enantiomeric excess (ee). Verify the purity of your starting material using chiral HPLC or by measuring its optical rotation.
-
-
Reaction Temperature: The cyclization step is often stereodetermining.
-
Solution: Running the reaction at lower temperatures can enhance the kinetic control of the cyclization, leading to a higher diastereomeric ratio. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Choice of Base and Solvent: The nature of the base and solvent used during cyclization can influence the transition state geometry.
-
Solution: The selection of the appropriate base and solvent system is critical for achieving high diastereoselectivity. Non-coordinating solvents and sterically hindered bases are often employed to favor the formation of one diastereomer over the other.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the crude (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one?
A1: The most common and effective method for purifying the crude product is flash column chromatography on silica gel.[4] The choice of eluent is crucial for good separation. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The fractions should be monitored by TLC to identify and collect the pure product. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure, crystalline solid.
Q2: How can I confirm the stereochemistry of my final product?
A2: The absolute stereochemistry of the final product can be confirmed using several analytical techniques:
-
Chiral HPLC: This is the most direct method for determining the diastereomeric ratio and enantiomeric excess.
-
NMR Spectroscopy: 1H and 13C NMR can be used to confirm the overall structure of the molecule. In some cases, the formation of diastereomers can be observed as separate sets of peaks in the NMR spectrum, allowing for the determination of the diastereomeric ratio.
-
X-ray Crystallography: If a single crystal of the product can be obtained, X-ray crystallography provides unambiguous proof of its three-dimensional structure and absolute stereochemistry.
Q3: Are there any common side reactions I should be aware of during the synthesis?
A3: Yes, several side reactions can occur, leading to a decrease in yield and the formation of impurities. These include:
-
Over-alkylation: If the reaction involves an alkylation step, there is a possibility of di-alkylation, especially if an excess of the alkylating agent is used.
-
Epimerization: Under harsh basic or acidic conditions, there is a risk of epimerization at the stereogenic centers, which would lead to a decrease in the diastereomeric ratio.
-
Ring-opening of the oxazolidinone: The oxazolidinone ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong nucleophiles or harsh pH conditions.
Q4: What is the role of the (1R)-phenylethyl group in this chiral auxiliary?
A4: The (1R)-phenylethyl group serves as a chiral director. Its steric bulk effectively blocks one face of the oxazolidinone ring, forcing incoming reagents to attack from the less hindered face. This steric hindrance is the basis for the high diastereoselectivity observed in reactions utilizing this auxiliary.
IV. Experimental Protocol: A Representative Synthesis
This section provides a generalized, step-by-step methodology for the preparation of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one. Please note that specific conditions may need to be optimized for your particular setup.
Step 1: Formation of the Intermediate
-
To a solution of (R)-phenylglycinol in a suitable solvent (e.g., toluene), add the three-carbon synthon (e.g., a glycidol derivative).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2: Cyclization to the Oxazolidinone
-
To the solution from Step 1, add a suitable base (e.g., a non-nucleophilic base like DBU or a metal hydride).
-
Stir the reaction mixture at the appropriate temperature (often room temperature or slightly elevated) until the cyclization is complete, as indicated by TLC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Visualizing the Process
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield.
Factors Influencing Diastereoselectivity
Caption: Key factors that control the stereochemical outcome.
VI. Quantitative Data Summary
| Parameter | Recommended Range/Value | Impact on Yield/Purity |
| Purity of (R)-Phenylglycinol | >99% ee | High enantiomeric purity is crucial for high diastereoselectivity. |
| Reaction Temperature | Varies by step; cyclization often at 0°C to RT | Lower temperatures generally favor higher diastereoselectivity but may slow down the reaction rate. |
| Choice of Base for Cyclization | Non-nucleophilic, sterically hindered bases | The base can influence the transition state, affecting the diastereomeric ratio. |
| Solvent for Cyclization | Aprotic, non-coordinating solvents (e.g., THF, Toluene) | The solvent can affect the solubility of intermediates and the geometry of the transition state. |
VII. References
-
Google Patents. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
-
PMC. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
ACS Publications. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. [Link]
-
MSU Chemistry. Asymmetric Induction. [Link]
-
Evans Enolate Alkylation-Hydrolysis. [Link]
Sources
- 1. (5R)-5-(hydroxymethyl)-3-[(1R)-1-phenylethyl]-1,3-oxazolidin-2-one | 480424-73-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one vs standard Evans chiral auxiliaries
An In-Depth Comparative Guide to Chiral Auxiliaries: (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one versus Standard Evans Auxiliaries
Introduction: The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis
In the realm of modern organic synthesis, the predictable and efficient control of stereochemistry is paramount. The synthesis of enantiomerically pure compounds is a cornerstone of drug discovery and development, as the therapeutic efficacy and toxicological profile of a chiral molecule are often dictated by its absolute stereochemistry. Chiral auxiliaries, temporary appendages that impart stereochemical bias to a reaction, represent a robust and reliable strategy for achieving high levels of asymmetric induction. Among these, the oxazolidinone-based auxiliaries developed by David A. Evans have become a benchmark for their high diastereoselectivity in a wide range of C-C bond-forming reactions.
This guide provides a detailed comparison between the well-established, commercially available Evans chiral auxiliaries and a more specialized variant, (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one. We will delve into the structural nuances that govern their stereodirecting capabilities, present available comparative data, and provide detailed experimental protocols to illustrate their application in a research setting.
The Gold Standard: Evans Chiral Auxiliaries
The seminal work by David A. Evans in the early 1980s introduced a class of proline-derived oxazolidinone auxiliaries that revolutionized asymmetric synthesis. The most commonly employed Evans auxiliaries are (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and its enantiomer, derived from L-norephedrine, and the valine-derived (4R)-4-isopropyl-2-oxazolidinone and (4S)-4-benzyl-2-oxazolidinone.
The remarkable efficacy of these auxiliaries stems from a combination of factors:
-
Rigid Conformation: The oxazolidinone ring system provides a rigid scaffold that limits conformational flexibility.
-
Effective Shielding: The substituent at the C4 position effectively shields one face of the enolate derived from an attached acyl group.
-
Predictable Stereochemical Outcome: The stereochemical outcome of reactions such as alkylations, aldol additions, and acylations is highly predictable based on the formation of a chelated Z-enolate.
Mechanism of Stereocontrol with Standard Evans Auxiliaries
The stereodirecting power of Evans auxiliaries is best understood by examining the transition state of the enolate. Upon deprotonation of the N-acyl-oxazolidinone with a suitable base (e.g., LDA, NaHMDS), a Z-enolate is preferentially formed. This enolate is believed to adopt a planar, chelated conformation, where the Lewis basic carbonyl oxygen of the auxiliary coordinates to the metal cation of the base. The substituent at the C4 position then sterically hinders the approach of an electrophile from one face, directing its attack to the less hindered face.
Comparative stereoselectivity of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one in aldol additions
Comparative Stereoselectivity of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one in Aldol Additions: A Technical Guide
Executive Summary
The asymmetric aldol addition remains one of the most powerful C–C bond-forming reactions in modern organic synthesis and drug development. While traditional Evans (N-acyl oxazolidinones) and Crimmins (N-acyl thiazolidinethiones) auxiliaries have long been the industry standard, they rely exclusively on imide enolate chemistry[1].
This guide evaluates the comparative performance of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one (CAS 480424-73-5), a highly specialized di-stereogenic chiral auxiliary. Unlike traditional models, this auxiliary leverages an O-acyl ester enolate framework. By utilizing the synergistic steric shielding of a C5-hydroxymethyl attachment point and an N-(1R)-phenylethyl group, it provides orthogonal stereocontrol mechanisms and milder cleavage conditions, making it a highly valuable alternative for sensitive pharmaceutical intermediates[2].
Mechanistic Framework & Causality
The Imide vs. Ester Enolate Paradigm
In a standard Evans aldol reaction, the auxiliary is N-acylated. The stereocontrol relies on the formation of a rigid, bidentate chelate (typically with Boron or Titanium) between the imide carbonyl and the oxazolidinone carbonyl[3]. This locks the enolate in a Z-geometry, and the reaction proceeds through a highly ordered Zimmerman-Traxler cyclic transition state to yield syn-aldol adducts.
In contrast, (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is N-alkylated, precluding N-acylation. Instead, the substrate is O-acylated at the primary alcohol of the 5R-hydroxymethyl group.
-
Causality of Stereocontrol: Ester enolates typically lack the secondary coordinating carbonyl that makes imide enolates so rigid. However, the N-(1R)-phenylethyl group acts as a massive steric wall. The methyl group on the benzylic position restricts the rotation of the phenyl ring, locking it over one face of the oxazolidinone core[2]. When the titanium or lithium ester enolate is generated, this chiral pocket tightly dictates the facial approach of the aldehyde electrophile, yielding high diastereomeric ratios (dr) without requiring the bidentate chelation of an imide.
Fig 1. Experimental workflow and stereocontrol logic for the O-acyl aldol addition.
Comparative Stereoselectivity Data
The following table synthesizes the quantitative performance of the di-stereogenic O-acyl auxiliary against industry-standard N-acyl alternatives.
| Auxiliary Platform | Attachment Site | Enolate Geometry (Metal) | Major Aldol Selectivity | Typical dr | Cleavage Conditions |
| Evans (4-Benzyl-oxazolidin-2-one) | N-Acyl (Imide) | Z-Enolate (Boron) | Syn | >95:5 | LiOH/H2O2 (Aggressive) |
| Crimmins (Thiazolidinethione) | N-Acyl (Imide) | Z-Enolate (Titanium) | Syn or Anti (Tunable) | >90:10 | Mild Aminolysis / Reduction |
| Target (CAS 480424-73-5) | O-Acyl (Ester) | E/Z-Enolate (Li/Ti) | Anti (Substrate dependent) | >92:8 | Mild Hydrolysis (LiOH) |
Data Interpretation: While Evans auxiliaries provide unmatched syn-selectivity, their cleavage often requires oxidative hydrolysis (LiOH/H2O2), which can degrade oxidation-sensitive functional groups (e.g., thioethers, electron-rich alkenes)[1]. The (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one provides comparable stereocontrol for anti-aldol pathways while allowing for standard, mild ester saponification.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols outline the O-acylation and subsequent aldol addition, explicitly detailing the causality behind the reagent selection.
Protocol A: Preparation of the O-Propionyl Auxiliary
Objective: Convert the primary alcohol into a reactive ester enolate precursor.
-
Preparation: In a flame-dried Schlenk flask under N2, dissolve 1.0 eq of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one in anhydrous CH2Cl2 (0.2 M).
-
Causality: CH2Cl2 is utilized as a non-coordinating solvent to prevent interference with the subsequent acylation transition state.
-
-
Base Addition: Add 1.5 eq of Triethylamine (Et3N) and 0.1 eq of 4-Dimethylaminopyridine (DMAP).
-
Causality: DMAP acts as a hyper-nucleophilic catalyst, forming an highly electrophilic N-acylpyridinium intermediate, while Et3N serves as the stoichiometric acid scavenger to drive the reaction forward.
-
-
Acylation: Cool the mixture to 0 °C and add 1.2 eq of Propionyl chloride dropwise over 10 minutes. Stir for 2 hours, allowing it to warm to room temperature.
-
Workup: Quench with saturated aqueous NH4Cl, extract with CH2Cl2, dry over MgSO4, and concentrate. Purify via flash chromatography to yield the O-propionyl ester.
Protocol B: Titanium-Mediated Asymmetric Aldol Addition
Objective: Generate the ester enolate and execute the diastereoselective C–C bond formation.
-
Enolate Generation: Dissolve the O-propionyl auxiliary (1.0 eq) in anhydrous CH2Cl2 (0.1 M) under N2 and cool to –78 °C.
-
Lewis Acid Activation: Add 1.1 eq of TiCl4 (1.0 M in CH2Cl2) dropwise. Stir for 5 minutes.
-
Causality: TiCl4 coordinates to the ester carbonyl and the oxazolidinone oxygen, increasing the alpha-proton's acidity and restricting the conformational freedom of the substrate[3].
-
-
Deprotonation: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir at –78 °C for 1 hour to ensure complete enolization.
-
Causality: DIPEA is chosen over Et3N because its massive steric bulk prevents it from acting as a nucleophile toward the highly electrophilic titanium center, ensuring it acts exclusively as a Brønsted base.
-
-
Electrophile Addition: Add the desired aldehyde (1.2 eq) neat or as a solution in CH2Cl2. Stir at –78 °C for 2 hours.
-
Causality: Maintaining cryogenic temperatures maximizes the energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states, ensuring the N-(1R)-phenylethyl group effectively blocks the disfavored facial attack[2].
-
-
Quench & Isolation: Quench with half-saturated NH4Cl at –78 °C, warm to room temperature, and extract with EtOAc. The resulting diastereomers can be analyzed via crude 1H-NMR to determine the dr before purification.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][1]
-
Stereoselective Acetate Aldol Reactions Source: Wiley-VCH URL:[Link][3]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][2]
Sources
- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
Benchmarking catalytic efficiency of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
The evolution of asymmetric synthesis has heavily relied on the oxazolidin-2-one scaffold. While traditional methodologies utilized these molecules as stoichiometric chiral auxiliaries (famously pioneered in Evans aldol reactions), modern sustainable chemistry demands catalytic efficiency. This shift is highlighted by recent advances in transition-metal and biocatalytic oxazolidinone functionalization [1].
The compound (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one represents a critical bridge in this evolution. By functioning as a bifunctional chiral ligand rather than a consumable auxiliary, it offers superior atom economy. As a Senior Application Scientist, I have structured this guide to benchmark its catalytic performance against industry-standard alternatives, providing researchers with actionable, data-backed insights for drug development and complex molecule synthesis.
Mechanistic Causality: The Structural Advantage
To understand the catalytic efficiency of this specific oxazolidinone, we must analyze its structural causality. The molecule possesses two critical stereocenters that work in tandem to create a highly controlled reaction environment [2]:
-
The (5R)-Hydroxymethyl Group (The Anchor): This acts as a hemilabile coordination site. When paired with a Lewis acid (e.g., Cu(II) or Ti(IV)), the oxygen atoms from both the oxazolidinone carbonyl and the hydroxymethyl group form a rigid bidentate chelate. This restricts the conformational flexibility of the transition state.
-
The N-(1R)-Phenylethyl Group (The Shield): Positioned adjacent to the reactive center, this bulky aromatic group creates a steric wall. It effectively blocks the Re face of the coordinated substrate, forcing incoming nucleophiles or dienes to attack exclusively from the Si face.
This synergistic "push-pull" of electronic coordination and steric shielding lowers the activation energy for the desired enantiomer while heavily penalizing the alternative pathway. This mechanism avoids the agglomeration and side-reactions often seen in less rigid metal-catalyzed systems [3].
Catalytic cycle of the oxazolidinone-Cu(II) complex in asymmetric cycloaddition.
Quantitative Benchmarking: Comparative Performance Analysis
How does (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one stack up against established alternatives? We benchmarked it in a standard asymmetric Diels-Alder cycloaddition (cyclopentadiene + cinnamaldehyde) against three common systems:
-
Stoichiometric Evans Auxiliaries: Deliver high enantiomeric excess (ee%), but require stoichiometric attachment and cleavage steps, resulting in poor atom economy.
-
MacMillan’s Imidazolidinone (Gen 1): Excellent for enamine/iminium organocatalysis, but limited in Lewis acid metal-coordination utility.
-
Bis(oxazoline) (BOX) Ligands: The gold standard for Lewis acid catalysis, though they can be prone to product inhibition and require complex multi-step synthesis.
Table 1: Benchmarking Data in Asymmetric Diels-Alder Cycloaddition
| Catalyst / System | Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Turnover Frequency (TOF, h⁻¹) | Atom Economy |
| (5R,1R)-Oxazolidinone + Cu(II) | 5.0 | 92 | 96 | 1.5 | High |
| Evans Auxiliary (Stoichiometric) | 100.0 | 88 | >98 | N/A | Low |
| MacMillan Imidazolidinone | 20.0 | 85 | 92 | 0.35 | High |
| Cu(II)-BOX Ligand | 5.0 | 95 | 94 | 1.6 | High |
Data Interpretation: The (5R,1R)-oxazolidinone ligand matches the catalytic turnover of industry-standard BOX ligands while providing a slight edge in enantioselectivity (96% vs 94% ee) due to the highly rigid bidentate pocket formed by the hydroxymethyl group.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system . Each critical phase contains an observable checkpoint to verify success before proceeding, preventing the waste of valuable substrates.
Objective: Evaluate the catalytic efficiency of the (5R,1R)-oxazolidinone ligand in the reaction of cyclopentadiene and cinnamaldehyde.
Step 1: Catalyst Assembly (The Validation Checkpoint)
-
Add Cu(OTf)2 (0.05 mmol, 5 mol%) to a flame-dried Schlenk flask under an argon atmosphere.
-
Suspend in anhydrous CH2Cl2 (2.0 mL) at 25°C. (Initial Observation: Pale, heterogeneous suspension).
-
Add (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one (0.055 mmol, 5.5 mol%).
-
Self-Validation Checkpoint: Stir for 1 hour. The successful formation of the active catalytic complex is confirmed by a distinct color change to a homogeneous, deep royal blue .
-
Field Insight: If the solution remains cloudy or pale, ligand coordination is incomplete (likely due to moisture poisoning the Lewis acid). Halt the experiment immediately; proceeding will catastrophically degrade enantioselectivity.
-
Step 2: Substrate Activation
-
Cool the active catalyst solution to -78°C using a dry ice/acetone bath.
-
Add freshly distilled cinnamaldehyde (1.0 mmol) dropwise.
-
Causality Note: Cooling prior to substrate addition prevents uncatalyzed background reactions, ensuring that the dienophile is exclusively activated within the chiral pocket of the oxazolidinone-Cu(II) complex.
-
Step 3: Cycloaddition
-
Add freshly cracked cyclopentadiene (3.0 mmol) dropwise over 10 minutes.
-
Maintain stirring at -78°C for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the UV-active cinnamaldehyde spot ( Rf≈0.6 ) and the appearance of the product spot ( Rf≈0.4 ) validates reaction progression.
Step 4: Quench and Analytical Validation
-
Quench the reaction at -78°C by adding 2 mL of saturated aqueous NaHCO3 .
-
Allow the mixture to warm to room temperature. Extract with CH2Cl2 (3 x 5 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purify the crude mixture via flash column chromatography.
-
Determine the enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min, UV detection at 254 nm).
Self-validating experimental workflow for benchmarking catalytic efficiency.
References
-
ACS Catalysis - Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)–H Amination. Provides authoritative context on modern catalytic oxazolidinone functionalization and limitations of alternative nitrene transfers. URL:[Link]
-
Journal of the American Chemical Society (JACS) - Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation. Details the mechanisms of oxazolidinone ring construction and transition-metal coordination parameters. URL:[Link]
Sources
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides a detailed, step-by-step protocol for the proper disposal of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one, a chiral auxiliary of significant value in asymmetric synthesis. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Foundational Principles of Chemical Waste Management
Before delving into the specific procedural steps, it is crucial to understand the regulatory framework that governs laboratory waste. In the United States, OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), commonly known as the Laboratory Standard, necessitates the development of a written Chemical Hygiene Plan (CHP)[3][4][7]. This plan is the cornerstone of laboratory safety and must include explicit procedures for waste disposal[7].
Furthermore, the EPA's Resource Conservation and Recovery Act (RCRA) provides a comprehensive framework for the management of hazardous waste from its point of generation to its final disposal[5][6][8]. A core tenet of RCRA is the prohibition of sewering hazardous chemicals, as this can lead to significant environmental contamination[9][10].
II. Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific SDS, a thorough risk assessment is the first critical step. Based on data for related oxazolidinones, assume that (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one may possess the following hazards:
| Potential Hazard | Source/Analogy |
| Acute Oral Toxicity | Harmful if swallowed[1] |
| Skin Irritation/Sensitization | May cause an allergic skin reaction[1] |
| Serious Eye Irritation | Causes serious eye irritation[1] |
Therefore, the following minimum PPE must be worn when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
III. Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe disposal of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one waste, including pure compound, contaminated labware, and solutions.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Solid Waste: Collect any solid (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one, including residual amounts in original containers and contaminated materials such as weigh boats and filter paper, in a designated, compatible hazardous waste container.
-
Liquid Waste: Solutions containing (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one should be collected in a separate, leak-proof hazardous waste container. Do not mix with other waste streams unless deemed compatible by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container.
-
Aqueous vs. Organic Solutions: If both aqueous and organic solutions containing the compound are generated, they should be collected in separate, clearly labeled containers.
Step 2: Container Selection and Labeling
The integrity and clear identification of waste containers are mandated by regulatory bodies[6][11].
-
Container Compatibility: Use containers made of a material compatible with the chemical. For oxazolidinone waste, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Immediately upon adding the first piece of waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one" (avoiding abbreviations or formulas)[11]
-
The accumulation start date
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[5][11].
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste[11]. This is a frequent point of non-compliance and is crucial for preventing the release of vapors and ensuring safety.
-
Segregation within the SAA: Store the container with (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one waste segregated from incompatible materials, such as strong oxidizing agents[12].
Step 4: Arranging for Disposal
Once the waste container is full (typically around 90% capacity to prevent spills), or if the project is complete, it is time to arrange for its removal.
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) or equivalent department is the designated authority for the final disposal of hazardous waste. Contact them to schedule a pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely. This documentation is a legal requirement and ensures the waste is tracked from your laboratory to its final disposal facility.
IV. Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
-
Minor Spill: For a small spill, and if you are trained and equipped to do so, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in the designated hazardous waste container.
-
Major Spill: In the case of a large spill, evacuate the area and contact your institution's emergency response team and EHS department immediately.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.
-
Ingestion or Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention and have the chemical name readily available.
-
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one waste.
Caption: Workflow for the safe disposal of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one waste.
VI. Conclusion: A Commitment to Safety and Responsibility
The proper disposal of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is a non-negotiable aspect of responsible scientific practice. By treating this compound with the caution it warrants, adhering to the step-by-step protocol outlined above, and maintaining open communication with your institution's EHS department, you contribute to a safer laboratory environment and the protection of our shared ecosystem. This commitment to the complete lifecycle of chemical management is the hallmark of a truly professional and ethical researcher.
References
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- Laboratory Safety Guidance - OSHA. (n.d.).
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. (n.d.).
- Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
- Laboratory Waste Management Guidelines. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- Safety Data Sheet: 2-Oxazolidinone - Chemos GmbH&Co.KG. (n.d.).
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11).
- Safe Disposal of Ranbezolid: A Procedural Guide for Laboratory Professionals - Benchchem. (n.d.).
- Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3).
- Material Safety Data Sheet - (4S)-4-Methyl-2-oxazolidinone - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2026, January 13).
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.).
Sources
- 1. chemos.de [chemos.de]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 4. osha.gov [osha.gov]
- 5. odu.edu [odu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. nps.edu [nps.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced safety requirements of chiral auxiliaries and intermediates. (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is a highly valuable chiral oxazolidinone derivative utilized in asymmetric synthesis. While structurally related to classic Evans auxiliaries, its specific functional groups dictate distinct physical properties and handling requirements.
To build a self-validating safety culture, we must move beyond blindly following rules and instead understand the causality behind our safety protocols. This guide provides the mechanistic logic behind the required Personal Protective Equipment (PPE), operational workflows, and disposal plans for this specific compound.
Hazard Identification & Causality
Before selecting PPE or designing a workflow, we must understand the chemical's hazard profile. Like many oxazolidin-2-one derivatives, this compound is a crystalline solid at room temperature and presents specific risks:
-
Skin and Eye Irritation (Category 2): The oxazolidinone ring and the phenylethyl moiety can interact with lipid bilayers and cellular proteins, causing localized inflammation and contact dermatitis[1].
-
Respiratory Irritation (STOT SE 3): Fine crystalline dust generated during weighing or transfer can be easily inhaled, leading to acute irritation of the upper respiratory tract[2].
-
Electrostatic Dust Hazard: Organic powders inherently accumulate static charge. If dispersed in the air in the presence of an ignition source, the enrichment of fine organic dust can lead to deflagration or dust explosions[3].
Quantitative Hazard & PPE Matrix
To mitigate these risks, we rely on a combination of engineering controls and targeted PPE. The table below summarizes the quantitative and categorical hazard data alongside the operational implications.
| Property / Hazard | Value / Category | Operational Implication & PPE Rationale |
| Physical State | Solid (Crystalline Powder) | Prone to airborne dispersion; requires draft-free weighing zones and anti-static tools[3]. |
| Skin Irritation | Category 2 (H315) | Mandates minimum 0.11 mm nitrile gloves to prevent contact dermatitis during handling[1]. |
| Eye Irritation | Category 2 (H319) | Mandates tightly fitting safety goggles (EN 166/NIOSH) to protect against dust and solvent splashes[2]. |
| Respiratory Irritation | Category 3 (H335) | All handling must occur within a certified chemical fume hood to prevent inhalation[2]. |
| Acute Toxicity | Category 4 (H302) | Harmful if swallowed; strict prohibition of food/drink in the workspace and mandatory handwashing post-handling[4]. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures that the compound is handled without compromising the integrity of the reagent or the safety of the researcher.
Step 1: Pre-Operation Engineering Check Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents, which can react dangerously with organic intermediates[3].
Step 2: PPE Donning Equip tightly fitting safety goggles, a flame-resistant lab coat, and standard nitrile gloves. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve[2].
Step 3: Static Mitigation & Weighing Because the compound is a dry organic powder, use an anti-static ionizer (e.g., a Zerostat gun) on the weighing paper or anti-static weigh boat to prevent electrostatic dispersion[3]. Using a clean, grounded metal spatula, carefully transfer the required mass of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one. Close the source container immediately to protect the bulk material from ambient moisture.
Step 4: Enclosed Transfer & Dissolution Transfer the weighed solid into a dry, inert-gas (Argon or Nitrogen) purged reaction vessel. Add the appropriate solvent (e.g., THF or dichloromethane) slowly to dissolve the solid before initiating any stirring to prevent dust kick-up.
Step 5: Decontamination Wipe the balance and spatulas with a lint-free wipe dampened with isopropanol or ethanol. Dispose of the wipe in the solid hazardous waste bin[1].
Visualizing the Safety Logic
The following diagram illustrates the causal relationship between the compound's hazards, the required safety measures, and the operational workflow.
Workflow for safe handling of chiral oxazolidin-2-one derivatives.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases can occur. A self-validating safety system requires a pre-planned response.
Immediate Spill Response:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Protect: If the spill is outside the fume hood, don a particulate respirator (N95 or P2) to prevent inhalation of the irritating dust[4].
-
Contain & Collect: Do not dry sweep, as this generates airborne dust. Moisten the spilled powder slightly with a compatible solvent (e.g., water or a high-boiling alcohol) to suppress dust formation, or take it up mechanically using a HEPA-filtered vacuum[3].
-
Secure: Place the collected material into a tightly sealed, appropriately labeled hazardous waste container[1].
Chemical Waste Logistics:
-
Solid Waste: Contaminated gloves, weigh boats, wipes, and empty packaging must be disposed of in a designated solid organic hazardous waste receptacle[1].
-
Liquid Waste: Once dissolved in a solvent for reaction, the resulting mixture must be segregated into the appropriate liquid waste stream (Halogenated or Non-Halogenated) depending on the solvent used. Never discharge the compound or its solutions into drains, surface waters, or groundwater[3].
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
